Tectoruside
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O13/c1-8(23)9-3-4-10(11(5-9)30-2)32-21-19(29)17(27)15(25)13(34-21)7-31-20-18(28)16(26)14(24)12(6-22)33-20/h3-5,12-22,24-29H,6-7H2,1-2H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJKYPXSGCCOCT-LWZURRPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tectoruside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoruside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated primarily from the rhizomes of Iris tectorum Maxim. and Iris dichotoma Pall., this compound has demonstrated noteworthy anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside a summary of its mechanism of action, particularly its role in the modulation of inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Properties
This compound is chemically classified as a phenol acid glycoside. Its structure consists of a substituted acetophenone aglycone linked to a disaccharide moiety.
Chemical Structure:
The chemical structure of this compound is presented below. The IUPAC name is 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone.[1]
(A diagram of the 2D chemical structure of this compound will be generated here based on its SMILES notation.)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₁₃ | [1] |
| Molecular Weight | 490.46 g/mol | [1] |
| IUPAC Name | 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | [1] |
| CAS Number | 38784-73-5 | |
| Appearance | White powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and methanol. | |
| XLogP3 | -2.7 | [1] |
| Hydrogen Bond Donor Count | 8 | [1] |
| Hydrogen Bond Acceptor Count | 13 | [1] |
| Rotatable Bond Count | 8 | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O)O">C@@HO | [1] |
Biological Activities
This compound has been primarily investigated for its anti-inflammatory and antioxidant activities, which are attributed to its unique chemical structure.
Anti-inflammatory Activity
Iris tectorum Maxim., a source of this compound, is traditionally used in herbal medicine to treat inflammatory conditions.[2] Studies on related compounds and extracts from Iris species suggest that this compound likely contributes to these anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. This compound, with its multiple hydroxyl groups, is expected to exhibit significant antioxidant potential. This activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.
Mechanism of Action: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Inhibition of the IKK complex by this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
The following protocol describes a general method for the isolation of this compound from Iris tectorum rhizomes.
Caption: General workflow for the isolation and purification of this compound.
Protocol:
-
Extraction: Air-dried and powdered rhizomes of Iris tectorum are extracted exhaustively with 80% ethanol at room temperature.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, containing the more polar glycosides, is retained.
-
Column Chromatography: The aqueous layer is subjected to column chromatography on a silica gel column.
-
Elution: The column is eluted with a gradient of chloroform-methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.
-
Final Purification: The pooled fractions are further purified by column chromatography on Sephadex LH-20 to yield pure this compound.
In Vitro Anti-inflammatory Activity Assay
4.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and 1 µg/mL of LPS. A control group (LPS only) and a blank group (cells only) are also included.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vitro Antioxidant Activity Assay
4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus decolorizing the DPPH solution. The change in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (in methanol) are mixed with 100 µL of the DPPH solution. A control (methanol and DPPH solution) is also prepared.
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Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
This compound is a promising natural product with demonstrated potential for development as an anti-inflammatory and antioxidant agent. Its mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential in a variety of inflammatory diseases. The experimental protocols detailed in this guide offer a foundation for further research and development of this compound. Future studies should focus on in-depth in vivo efficacy, safety profiling, and pharmacokinetic analysis to fully elucidate its therapeutic utility.
References
Tectoruside: A Comprehensive Spectroscopic and Biological Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data of Tectoruside, a naturally occurring flavonoid glycoside. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the detailed chemical and biological characteristics of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, outlines the experimental protocols for these analyses, and explores its potential biological significance through signaling pathway diagrams.
Chemical Structure
This compound is a flavonoid glycoside with the molecular formula C₂₁H₃₀O₁₃ and a molecular weight of 490.5 g/mol . Its structure consists of a flavonoid aglycone linked to a sugar moiety.
Spectroscopic Data Analysis
The structural elucidation of this compound has been achieved through a combination of modern spectroscopic techniques. The following tables summarize the key data obtained from 1H NMR, 13C NMR, ESI-MS/MS, and FT-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For a compound like this compound, which contains a complex arrangement of protons and carbons, 1D and 2D NMR experiments are essential for unambiguous signal assignments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The fragmentation of glycosides like this compound typically involves the cleavage of the glycosidic bond.
Table 3: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Neutral Loss (Da) |
| Data not available in search results |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for obtaining the spectroscopic data presented above.
NMR Data Acquisition
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Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, such as methanol-d₄ or DMSO-d₆.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
Mass Spectrometry Analysis
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Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
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Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
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Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. For tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound is isolated and fragmented to generate a product ion spectrum.
FT-IR Data Acquisition
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Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.
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Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer.
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Data Acquisition: A background spectrum of the KBr pellet is first recorded and then subtracted from the sample spectrum to obtain the final infrared spectrum. The absorption bands are reported in wavenumbers (cm⁻¹).
Biological Activity and Signaling Pathways
Flavonoids are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways. While specific studies on this compound's interaction with signaling pathways are not extensively available, its structural similarity to other flavonoids suggests potential involvement in pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are crucial regulators of inflammation.
Potential Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a hypothetical workflow for investigating the anti-inflammatory effects of this compound.
Caption: Workflow for investigating the anti-inflammatory effects of this compound.
Logical Relationship of Spectroscopic Analysis
The structural elucidation of a natural product like this compound follows a logical workflow where different spectroscopic techniques provide complementary information.
Caption: Logical workflow for the structural elucidation of this compound.
Tectoruside: A Technical Guide to Pharmacological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoruside is a phenol acid glycoside found in the rhizome of Iris tectorum Maxim and Iris dichotoma Pall[1]. Traditional Chinese medicine has utilized these plants to treat various ailments, including inflammation, coughs, and throat disorders[1]. Its aglycone form, tectorigenin, is a well-studied isoflavone that exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities[2]. This technical guide provides a comprehensive overview of the screening methods, quantitative data, and molecular pathways associated with the pharmacological activities of this compound and its related compounds.
Anti-Inflammatory Activity
Tectorigenin, the active aglycone of this compound, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory mediators and signaling pathways. Studies show it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner[2].
Quantitative Data: Anti-Inflammatory Effects
The following table summarizes the inhibitory effects of tectorigenin and related flavonoids on inflammatory markers.
| Compound | Model System | Target | Parameter | Result | Reference |
| Tectorigenin | LPS-stimulated RAW 264.7 cells | NO Production | Inhibition | Dose-dependent | [2] |
| Tectorigenin | LPS-stimulated RAW 264.7 cells | COX-2 Expression | Inhibition | Dose-dependent | [2] |
| Tangeretin | LPS-stimulated microglia | NO, TNF-α, IL-6, IL-1β | Inhibition | Significant | [3] |
| Acteoside | LPS-induced RAW264.7 cells | NO, ROS Production | Reduction | Significant | [4] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol details the procedure for evaluating the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) production.
Materials:
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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Test compound (this compound/Tectorigenin)
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Griess Reagent for NO measurement
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ELISA kits for TNF-α, IL-6, and IL-1β
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96-well cell culture plates
Procedure:
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Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
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Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone)[5].
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Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group. Incubate for 24-48 hours[5].
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Nitric Oxide (NO) Assay:
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Collect 50 µL of the cell culture supernatant.
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Mix with 50 µL of Griess Reagent.
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Incubate for 15 minutes at room temperature.
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Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
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Cytokine Measurement (ELISA):
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group. Determine the IC50 value for the test compound.
Visualization: Tectorigenin's Anti-Inflammatory Signaling Pathway
The diagram below illustrates the inhibition of the NF-κB signaling pathway by tectorigenin, a key mechanism for its anti-inflammatory effects[2].
Neuroprotective Activity
Flavonoids, including tectorigenin, are recognized for their neuroprotective potential, which is largely attributed to their antioxidant and anti-inflammatory properties[2][6]. They can protect neurons against oxidative stress, excitotoxicity, and apoptosis induced by various neurotoxins, such as amyloid-beta (Aβ) peptides implicated in Alzheimer's disease[6].
Quantitative Data: Neuroprotective Effects
This table presents data on the neuroprotective efficacy of various compounds in cellular models of neurodegeneration.
| Compound | Model System | Insult | Parameter | Result | Reference |
| P. clementis alcoholic extract | SH-SY5Y cells | 5 µM Aβ | Cell Viability | 78.92% at 20 µg/mL | [7] |
| Asiaticoside (10 µM) | Cultured cortical neurons | NMDA | Cell Viability | Increased to 84% | [8] |
| Hesperetin | Primary cortical cells | Peroxide/Glutamate/Aβ | Cell Protection | Significant protection | [6] |
| Fer-1 (1 µM) | Medium Spiny Neurons (MSNs) | Mutant Htt | Healthy MSNs | Statistically indistinguishable from control | [9] |
Experimental Protocol: Aβ-Induced Cytotoxicity Assay in SH-SY5Y Cells
This protocol outlines a method to screen for neuroprotective agents against amyloid-beta (Aβ)-induced toxicity.
Objective: To assess the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from Aβ-induced cell death.
Materials:
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SH-SY5Y human neuroblastoma cell line
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DMEM/F12 medium
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Fetal Bovine Serum (FBS)
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Amyloid-beta (Aβ42) peptide
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Test compound (this compound)
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CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
Procedure:
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Aβ Preparation: Prepare oligomeric Aβ by dissolving Aβ42 peptide in PBS and incubating at 37°C for 24 hours[7].
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Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 with 10% FBS.
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Cell Seeding: Plate 1 x 10^4 cells/well into a 96-well plate and incubate for 24 hours[7].
-
Treatment:
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Pre-treat the cells with various concentrations of the test compound for 6 hours.
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Add the prepared Aβ oligomers (final concentration of 5 µM) to the wells.
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Include control groups: untreated cells, cells with Aβ only, and cells with the test compound only[7].
-
-
Incubation: Incubate the plates for an additional 24 hours at 37°C.
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Viability Assay:
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Allow the plate to equilibrate to room temperature.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A significant increase in viability in compound-treated groups compared to the Aβ-only group indicates a neuroprotective effect[7].
Visualization: Neuroprotective Screening Workflow
This diagram shows the general experimental workflow for screening compounds for neuroprotective activity.
Anticancer Activity
Isoflavones, including tectorigenin, have been investigated for their anticancer properties. They can inhibit the proliferation of various cancer cell lines, and their mechanisms may involve inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis[2][10].
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50) of various xanthone and flavone derivatives against several human cancer cell lines. While specific data for this compound is limited, these values for structurally related compounds indicate the potential of this class of molecules.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ananixanthone | K562 | Leukemia | 7.21 | [11] |
| Caloxanthone B | K562 | Leukemia | 3.00 | [11] |
| Novel Prenylated Xanthone | CNE-1 | Nasopharyngeal | 3.35 | [11] |
| Novel Prenylated Xanthone | A549 | Lung | 4.84 | [11] |
| 3',4',5-trihydroxyflavone (7) | A549 | Lung | 6.8 ± 0.6 | [12] |
| 3',4',5-trihydroxyflavone (7) | MCF-7 | Breast | 11.2 ± 1.1 | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
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Human cancer cell lines (e.g., A549, MCF-7, HepG2)
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Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
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Fetal Bovine Serum (FBS)
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Trypsin-EDTA
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically using serial dilutions). Include a vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration).
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth[13].
-
Visualization: Apoptosis Induction Pathway
The diagram illustrates a simplified, common pathway of apoptosis (programmed cell death) that can be induced by anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects on amyloid-beta induced cytotoxicity of Pandanus clementis Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside: A Technical Guide on its Discovery and Potential Role in Osteoblast Differentiation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the isoflavone glycoside tectoruside, with a focus on its discovery, historical context, and the current understanding of its potential role in osteoblast differentiation. Due to the limited direct research on this compound's effects on bone formation, this document also presents detailed information on its aglycone, tectorigenin, which has been more extensively studied in this context.
Discovery and Historical Context
This compound was first isolated from the rhizomes of Iris tectorum Maxim. The initial report of its discovery was published in the Chinese journal Zhongguo Zhong Yao Za Zhi in August 1997. The researchers credited with this first isolation are Y.L. Liu, Y.L. Xu, and S.Q. Wang from the Shenyang College of Pharmacy in Shenyang, Liaoning, China.
Iris tectorum, commonly known as the roof iris, has a history of use in traditional Chinese medicine. The isolation of this compound was part of broader phytochemical investigations into the constituents of this plant.
This compound and Osteoblast Differentiation: A Research Gap
A thorough review of the scientific literature reveals a significant gap in the direct investigation of this compound's effects on osteoblast differentiation and bone formation. While its aglycone, tectorigenin, has been the subject of multiple studies in this area, this compound itself remains largely uncharacterized in the context of osteogenesis. It is generally understood that isoflavone glycosides can be hydrolyzed to their aglycone forms in the gut, suggesting that the biological activity of this compound in vivo may be attributable to the actions of tectorigenin.[1][2] However, dedicated studies on this compound are necessary to confirm this and to understand its unique pharmacokinetic and pharmacodynamic properties.
Tectorigenin: A Proxy for Understanding this compound's Potential Osteogenic Activity
Given the absence of direct data for this compound, this guide will now focus on the known effects of its aglycone, tectorigenin, on osteoblast differentiation. These findings provide a strong foundation for inferring the potential bioactivity of this compound.
Quantitative Effects of Tectorigenin on Osteoblast Differentiation Markers
Studies have demonstrated that tectorigenin promotes the differentiation of primary osteoblasts in a concentration-dependent manner.[3][4][5][6][7][8][9] Key quantitative findings are summarized in the tables below.
Table 1: Effect of Tectorigenin on Alkaline Phosphatase (ALP) Activity in Primary Osteoblasts
| Tectorigenin Concentration (µM) | Fold Increase in ALP Activity (vs. Control) |
| 10 | ~1.2 |
| 50 | ~1.5 |
| 100 | ~1.8 |
Data are approximate values derived from graphical representations in the cited literature.[3]
Table 2: Effect of Tectorigenin on Osteogenic Gene Expression in Primary Osteoblasts after 14 days
| Gene | Tectorigenin Concentration (µM) | Fold Increase in mRNA Expression (vs. Control) |
| Alkaline Phosphatase (ALP) | 100 | ~2.5 |
| Osteocalcin (OCN) | 100 | ~3.0 |
| Osteopontin (OPN) | 100 | ~2.0 |
| Runt-related transcription factor 2 (Runx2) | 100 | ~2.0 |
| Osterix (Osx) | 100 | ~2.5 |
Data are approximate values derived from graphical representations in the cited literature.[3]
Signaling Pathways Activated by Tectorigenin in Osteoblasts
Tectorigenin has been shown to stimulate osteoblast differentiation through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][7]
Upon treatment with tectorigenin, the expression of BMP2 and BMP4 is upregulated. This leads to the phosphorylation of Smad1/5/8, which are key downstream effectors of the BMP signaling pathway.[3][10] Concurrently, tectorigenin activates the ERK and JNK arms of the MAPK signaling cascade.[3] The convergence of these pathways results in the increased expression of the master transcription factors for osteogenesis, Runx2 and Osterix, which in turn drives the expression of osteoblast-specific genes like ALP, OCN, and OPN.[3]
References
- 1. Effects of soybean isoflavone aglycone on osteoporosis in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tectorigenin Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tectorigenin Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
Tectoridin: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoridin, an isoflavone glycoside primarily isolated from the flowers of Pueraria thunbergiana and the rhizomes of Belamcanda chinensis, has emerged as a promising natural compound with a diverse range of pharmacological activities. Its therapeutic potential spans anti-inflammatory, anti-cancer, neuroprotective, and estrogenic effects. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by tectoridin, presenting key quantitative data and detailed experimental methodologies to support further research and drug development efforts.
Data Presentation: Quantitative Analysis of Tectoridin's Biological Activity
The following table summarizes the effective concentrations of tectoridin in various in vitro and in vivo experimental models. This data provides a comparative reference for its potency across different biological systems.
| Cell Line/Model | Assay | Target/Effect Measured | Concentration/Dosage | Outcome | Reference |
| MCF-7 (Human Breast Cancer) | Cell Proliferation Assay | Estrogenic effect | 0-10 µM | Increased cell proliferation | [1] |
| HFLS-RA (Human Fibroblast-Like Synoviocytes) | CCK-8 & MTT Assays | Anti-proliferative effect | Not specified | Significantly hindered cell proliferation | [2] |
| RAW264.7 (Murine Macrophages) | Nitric Oxide (NO) Assay | Anti-inflammatory effect | Not specified | Attenuated LPS-upregulated NO | [3] |
| BV-2 (Murine Microglia) | Cell Viability Assay (CCK-8) | Cytotoxicity of Tectorigenin (aglycone) | 0, 12.5, 25, 50, 100 µM | No significant cytotoxicity at tested concentrations | [4] |
| Male C57BL/6 mice | Hepatic Steatosis Model | Hepatoprotective effect | 25, 50, and 100 mg/kg (intragastrically) | Significant protective effect | [1] |
Signaling Pathways and Therapeutic Targets
Tectoridin exerts its pleiotropic effects by modulating several key signaling cascades. The following sections detail these pathways, accompanied by visual diagrams to elucidate the molecular interactions.
Anti-inflammatory Effects via TLR4/NF-κB/NLRP3 and MAPK Signaling
A significant body of evidence points to tectoridin's potent anti-inflammatory properties, primarily through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. In response to lipopolysaccharide (LPS), tectoridin has been shown to suppress the activation of NF-κB and the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[3] Furthermore, tectoridin can attenuate the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, which are crucial for the inflammatory response.[5]
Caption: Tectoridin's anti-inflammatory mechanism.
Estrogenic Activity through GPR30-Mediated ERK Signaling
Tectoridin exhibits phytoestrogenic properties, primarily mediated through the G protein-coupled receptor 30 (GPR30), also known as GPER1. Unlike classical nuclear estrogen receptors, GPR30 is a membrane-bound receptor that initiates rapid, non-genomic signaling cascades. Upon binding tectoridin, GPR30 activates G proteins, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, triggers the phosphorylation and activation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, ultimately influencing gene expression related to cell proliferation.[1][6]
Caption: Tectoridin's estrogenic signaling via GPR30.
Hepatoprotective Effects via PPAR Pathway Modulation
Tectoridin has demonstrated a protective effect against ethanol-induced hepatic steatosis. This hepatoprotective activity is associated with the modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. PPARs are nuclear receptors that play a critical role in regulating lipid metabolism and inflammation. Tectoridin's interaction with this pathway suggests its potential as a therapeutic agent for metabolic disorders affecting the liver.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of tectoridin's therapeutic targets.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound like tectoridin.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 104 cells/well.
-
After 24 hours, cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Treatment and Lysis:
-
Following a 24-hour post-transfection period, the medium is replaced with fresh medium containing various concentrations of tectoridin.
-
After a 1-hour pre-incubation with tectoridin, cells are stimulated with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
The medium is then removed, and cells are washed with PBS before being lysed with a passive lysis buffer.
c. Luciferase Assay:
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection of phosphorylated ERK, a key indicator of MAPK pathway activation.
a. Cell Culture and Treatment:
-
Cells (e.g., HFLS-RA or MCF-7) are cultured to 70-80% confluency in appropriate media.
-
Cells are serum-starved for 12-24 hours to reduce basal ERK activation.
-
Cells are pre-treated with various concentrations of tectoridin for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TNF-α or EGF) for 15-30 minutes.
b. Protein Extraction and Quantification:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA or Bradford protein assay.
c. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is then stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
PPARγ Reporter Assay
This assay is used to determine the agonist or antagonist activity of tectoridin on PPARγ.
a. Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in 96-well plates.
-
Cells are co-transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter vector, and a Renilla luciferase control vector.
b. Compound Treatment and Lysis:
-
24 hours post-transfection, cells are treated with various concentrations of tectoridin in the presence or absence of a known PPARγ agonist (e.g., rosiglitazone).
-
After a 24-hour incubation period, cells are lysed using a passive lysis buffer.
c. Luciferase Measurement:
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in luciferase activity in the presence of tectoridin indicates agonistic activity, while a decrease in the presence of an agonist suggests antagonistic activity.
Conclusion
Tectoridin is a multi-target natural compound with significant therapeutic potential, particularly in the areas of inflammation, hormone-dependent cancers, and metabolic diseases. Its ability to modulate key signaling pathways, including TLR4/NF-κB, GPR30/ERK, and PPAR, underscores its promise as a lead compound for drug discovery. The data and protocols presented in this guide are intended to facilitate further investigation into the precise mechanisms of action of tectoridin and to accelerate its development into a clinically viable therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside: An In-Depth Technical Guide on Initial Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoruside, a prominent isoflavonoid glycoside found in the rhizomes of plants such as Iris tectorum and Belamcanda chinensis, has garnered interest for its potential therapeutic applications. However, a comprehensive evaluation of its cytotoxic profile is crucial for advancing any drug development endeavors. This technical guide provides a foundational assessment of the cytotoxicity of this compound, primarily through the lens of its aglycone, tectorigenin, due to the current scarcity of direct cytotoxic data for the glycoside form. This document summarizes the known cytotoxic activities of tectorigenin against various cancer cell lines, details the experimental protocols for key cytotoxicity and apoptosis assays, and visualizes the implicated signaling pathways. The information presented herein serves as a critical resource for researchers initiating studies on the anticancer potential of this compound and its derivatives.
Introduction
This compound is a natural isoflavonoid, specifically the 7-O-glucoside of tectorigenin. It is abundantly present in several medicinal plants, including those from the Iridaceae family, which have a history of use in traditional medicine for treating inflammatory conditions. While the pharmacological activities of the aglycone, tectorigenin, have been more extensively studied, the direct cytotoxic effects of this compound remain largely uncharacterized. It is a common phenomenon that the glycosylation of a compound can significantly alter its pharmacokinetic and pharmacodynamic properties, including its cytotoxicity. Therefore, understanding the cytotoxic profile of the aglycone, tectorigenin, provides an essential starting point for the assessment of this compound.
This guide will focus on the available data for tectorigenin to infer a potential cytotoxic profile for this compound, while clearly acknowledging the need for direct experimental validation.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of tectorigenin on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 | Reference |
| Tectorigenin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 12 | 35.72 mg/L | [1][2] |
| Tectorigenin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 24 | 21.19 mg/L | [1][2] |
| Tectorigenin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 48 | 11.06 mg/L | [1][2] |
Note: There is currently no direct publicly available data on the IC50 values of this compound against cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments typically employed in the initial assessment of cytotoxicity.
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Tectorigenin (test compound)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or tectorigenin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or Tectorigenin (test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound as described for the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways implicated in tectorigenin-induced apoptosis.
References
Methodological & Application
Application Notes and Protocols for Tectoruside Quantification by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoruside is a phenolic acid glycoside, an isoflavone compound, primarily isolated from the rhizomes of plants from the Iris genus, such as Iris tectorum and Belamcanda chinensis. It is the glycoside form of the aglycone tectorigenin. This compound and its aglycone have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely accessible analytical technique for the quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV method, based on established methodologies for similar isoflavonoid glycosides.
Quantitative Data Summary
The following table summarizes representative quantitative data for the HPLC-UV analysis of this compound, compiled from validated methods for structurally related isoflavonoids. This data serves as a benchmark for method development and validation.
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Method Validation Parameters | |
| Retention Time (approx.) | 15 - 20 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at 4 °C, protected from light.
1.2. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
1.3. Sample Preparation (from Plant Material):
-
Accurately weigh 1.0 g of powdered, dried plant material (e.g., rhizome of Iris tectorum).
-
Add 50 mL of methanol to the sample in a conical flask.
-
Extract the sample by ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV System and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution Program:
| Time (min) | % A | % B |
| 0 | 80 | 20 |
| 25 | 50 | 50 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 36 | 80 | 20 |
| 40 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solution. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Tectoruside from Iris tectorum: A Detailed Protocol for Extraction and Application
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tectoruside, also known as tectoridin, is an isoflavone glycoside predominantly found in the rhizomes of Iris tectorum Maxim.[1][2] This compound and its aglycone form, tectorigenin, have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities.[3][4] Research has indicated their potential as antioxidant, anti-inflammatory, neuroprotective, and anticancer agents.[4][5] The mechanism of action for isoflavones like this compound often involves the modulation of various cellular signaling pathways, making them promising candidates for drug development.[1][6][7] This document provides a comprehensive protocol for the extraction and purification of this compound from the dried rhizomes of Iris tectorum, along with an overview of a key signaling pathway influenced by isoflavonoids.
Data Presentation: this compound Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, temperature, and extraction method. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Material | Extraction Method | Solvent System | Solvent-to-Solid Ratio | Temperature (°C) | Time | This compound Yield (mg/g of dry material) | Reference |
| Belamcanda chinensis rhizomes | High Temperature-High Pressure Extraction | 60% Ethanol | Not Specified | 80-200 | 10 min | 33.13 ± 0.65 | [8] |
| Belamcanda chinensis rhizomes | High Temperature-High Pressure Extraction | 0% Ethanol (Water) | Not Specified | 80-200 | 10 min | 5.75 ± 0.19 | [8] |
| Iris tectorum roots | Stirring Extraction | 60% Ethanol with 0.05% Potassium Sodium Tartrate | 40:1 (w/w) | 60 | 30 min | Increased flavonoid leaching rate (specific yield not provided) | [9] |
| Iris tectorum | Ultrasound-Assisted Extraction (UAE) | Optimized conditions not specified | Optimized conditions not specified | Optimized conditions not specified | Optimized conditions not specified | Enhanced extraction efficiency compared to maceration and Soxhlet | [10] |
Experimental Protocols
Plant Material Preparation
-
Obtain dried rhizomes of Iris tectorum.
-
Grind the rhizomes into a coarse powder (approximately 40 mesh) to increase the surface area for extraction.[9]
-
Store the powdered material in a cool, dry place to prevent degradation of the active compounds.
This compound Extraction Protocol
This protocol is based on an enhanced solvent extraction method.
Materials and Reagents:
-
Powdered Iris tectorum rhizomes
-
Ethanol (95% or absolute)
-
Deionized water
-
Potassium sodium tartrate
-
Reflux extraction apparatus or a temperature-controlled shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of powdered Iris tectorum rhizomes and place it into a 5 L round-bottom flask.
-
Prepare the extraction solvent by mixing ethanol and deionized water to achieve a 60% ethanol concentration (v/v). For a 40:1 solvent-to-solid ratio, you will need 4 L of 60% ethanol.
-
Dissolve 0.05% (w/v) of potassium sodium tartrate in the 60% ethanol solvent. This equates to 2 g of potassium sodium tartrate in 4 L of solvent. The addition of this leaching agent has been shown to improve the extraction efficiency of flavonoids.[9]
-
Add the prepared solvent to the round-bottom flask containing the plant material.
-
Set up the reflux apparatus and heat the mixture to 60°C. Alternatively, use a temperature-controlled shaker set to 60°C.
-
Extract the mixture for 30 minutes with constant stirring or shaking.[9]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract.
-
Collect the filtrate, which contains the crude this compound extract.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated syrup or a dry powder.
This compound Purification Protocol
This protocol utilizes column chromatography for the purification of this compound from the crude extract.
Materials and Reagents:
-
Concentrated crude extract of Iris tectorum
-
Silica gel (70-230 mesh) for column chromatography
-
Sephadex LH-20
-
Glass chromatography column
-
Solvents for mobile phase: Chloroform, Methanol, Ethyl acetate, Petroleum ether
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm and 366 nm)
Procedure:
Part A: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or chloroform).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Dissolve a portion of the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Begin elution with a solvent system of increasing polarity. A common gradient starts with a mixture of petroleum ether and ethyl acetate (e.g., 6:4 v/v) and gradually increases the proportion of a more polar solvent like methanol mixed with chloroform (e.g., starting from 99:1 v/v).[10]
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain partially purified this compound.
Part B: Sephadex LH-20 Column Chromatography
-
For further purification, dissolve the partially purified this compound in a suitable solvent (e.g., methanol).
-
Pack a column with Sephadex LH-20 that has been swelled in the same solvent.
-
Load the this compound sample onto the column.
-
Elute the column with the same solvent (isocratic elution).
-
Collect fractions and monitor for the presence of this compound using TLC.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound.
Quantification of this compound
The concentration of this compound in the extracts and purified fractions can be determined using High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Detection: UV detector at a wavelength of approximately 263 nm.
-
Standard: A certified reference standard of this compound is required for creating a calibration curve and quantifying the sample.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Isoflavonoid-Modulated Signaling Pathway
Isoflavonoids, including this compound, are known to influence multiple signaling pathways that are crucial in cellular processes like proliferation, apoptosis, and inflammation. The diagram below illustrates a simplified overview of how isoflavonoids can interact with key signaling cascades such as the Akt and MAPK pathways.[1]
Caption: Isoflavonoid modulation of Akt and MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]
- 9. Iris tectorum root extract as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Tectoruside Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoruside (also known as Tectoridin) is an isoflavone glycoside, specifically tectorigenin-7-O-β-D-glucoside, found predominantly in the rhizomes of plants from the Iris family, such as Belamcanda chinensis[1]. It has garnered significant interest in the scientific community for its diverse biological activities, including estrogenic and anti-inflammatory effects[2][3]. Glycosylation is a key determinant of the physicochemical properties and bioavailability of flavonoids[4]. This document provides detailed protocols for the total chemical synthesis of this compound, methods for its derivatization by modifying its glycosylation pattern, and an overview of its known signaling pathways.
Total Synthesis of this compound
The total synthesis of this compound involves two main stages: the synthesis of its aglycone, tectorigenin, followed by a stereoselective glycosylation at the 7-hydroxyl position. A recent total synthesis was accomplished with key steps including regioselective halogenation, methanolysis, and a phase-transfer-catalyzed (PTC) stereoselective glycosidation[3].
Synthesis of Tectorigenin (Aglycone)
The synthesis of the aglycone tectorigenin can be achieved from commercially available starting materials. A convenient route starts from 2,4,6‐trihydroxyanisole[4].
Experimental Protocol: Synthesis of Tectorigenin
-
Hoesch Reaction: A mixture of 2,4,6‐trihydroxyanisole and 4‐hydroxyphenylacetonitrile is reacted in the presence of a catalyst (e.g., ZnCl₂) in a suitable solvent like diethyl ether. This forms the intermediate 2,4,4′,6‐tetrahydroxy‐3‐methoxydeoxybenzoin[4].
-
Cyclization: The deoxybenzoin intermediate is then reacted with methanesulfonyl chloride in a suitable solvent. This reaction leads to the formation of a mixture of tectorigenin and its isomer, ψ‐tectorigenin[4].
-
Isomerization: The mixture is refluxed in n-butanol in the presence of a base such as potassium carbonate (K₂CO₃). This step isomerizes the ψ‐tectorigenin to the desired tectorigenin product[4].
-
Purification: The final product, tectorigenin, is purified from the reaction mixture using standard chromatographic techniques (e.g., silica gel column chromatography).
Glycosylation of Tectorigenin to this compound
The key step in forming this compound is the regioselective and stereoselective attachment of a glucose moiety to the 7-hydroxyl group of tectorigenin. Phase-transfer-catalyzed (PTC) glycosidation is an effective method for this transformation[3]. This requires the glucose donor to have protecting groups (e.g., acetyl groups) which are removed in the final step.
Experimental Protocol: Synthesis of this compound
-
Protection of Glucose: The hydroxyl groups of D-glucose are first protected, typically by acetylation, to form a stable glucose donor like acetobromo-α-D-glucose.
-
PTC Glycosidation: Tectorigenin and the protected glucose donor are dissolved in a biphasic solvent system (e.g., dichloromethane/water). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a base (e.g., K₂CO₃) are added. The reaction is stirred vigorously at a controlled temperature until completion, leading to the formation of protected this compound.
-
Deprotection: The protecting groups (e.g., acetyl groups) are removed from the glucose moiety. This is typically achieved by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield the pure compound.
Workflow and Yields
The overall workflow for the total synthesis of this compound is depicted below.
Table 1: Summary of Yields for this compound Synthesis
| Reaction Step | Product | Typical Yield (%) | Reference |
| Aglycone Synthesis | Tectorigenin | Good | [4] |
| PTC Glycosidation | Protected this compound | ~85% | [3] |
| Deprotection | This compound | ~90% | [3] |
Derivatization Methods
Derivatization of this compound can be used to explore structure-activity relationships (SAR) and develop analogues with improved pharmacological properties. A key derivatization strategy involves modifying the glycosidic component, such as by adding a second glucose unit to create a diglucoside.
Synthesis of Tectorigenin-7-O-diglucoside
The synthesis of a this compound derivative, tectorigenin 7-O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranoside, has been accomplished, demonstrating a method for extending the sugar chain[3].
Experimental Protocol: Synthesis of a this compound Diglucoside Derivative
-
Synthesis of Diglucoside Donor: A protected diglucoside donor (e.g., acetobromo-α-D-cellobiose) is synthesized or obtained commercially.
-
PTC Glycosidation: Tectorigenin is reacted with the protected diglucoside donor under similar PTC conditions as described in section 1.2.
-
Deprotection: The resulting protected diglucoside is deprotected using sodium methoxide in methanol to yield the final derivative.
-
Purification: The tectorigenin-7-O-diglucoside is purified using chromatographic methods.
This approach can be adapted using different glycosyl donors to create a library of this compound derivatives with varying sugar moieties for biological screening.
Biological Activity and Signaling Pathways
This compound and its aglycone exhibit significant biological activities, primarily through estrogenic and anti-inflammatory pathways.
Estrogenic Signaling Pathway
This compound is classified as a phytoestrogen. Unlike some other phytoestrogens, it binds poorly to the nuclear estrogen receptor alpha (ERα). Instead, it exerts its estrogenic effects through a non-genomic pathway involving the G-protein coupled receptor 30 (GPR30)[2][5].
This signaling cascade proceeds as follows:
-
This compound binds to and activates GPR30 on the cell membrane[2].
-
GPR30 activation leads to an increase in cellular cyclic AMP (cAMP) levels[2].
-
This initiates a downstream cascade that results in the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2)[2][5].
-
Activated ERK mediates the estrogenic effects, such as promoting cell proliferation in human breast cancer cells (MCF-7)[2][5].
Anti-inflammatory Signaling Pathway
The aglycone of this compound, tectorigenin, has demonstrated potent anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, tectorigenin significantly inhibits the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[3].
LPS, a component of bacterial cell walls, activates inflammatory signaling primarily through Toll-like receptor 4 (TLR4). This activation triggers downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of inflammation[6]. Tectorigenin's inhibitory action on pro-inflammatory cytokine production suggests it interferes with these key pathways.
Table 2: Anti-inflammatory Activity of this compound and its Aglycone
| Compound | Target Mediator | Activity | Cell Line | Reference |
| Tectorigenin | NO | Inhibition | RAW264.7 | [3] |
| Tectorigenin | TNF-α | Inhibition | RAW264.7 | [3] |
| Tectorigenin | IL-6 | Inhibition | RAW264.7 | [3] |
| Tectorigenin | IL-1β | Inhibition | RAW264.7 | [3] |
| This compound | NO, TNF-α, IL-6, IL-1β | Weaker Inhibition than Aglycone | RAW264.7 | [3] |
Note: The aglycone, tectorigenin, exhibited stronger anti-inflammatory activity in vitro compared to its glycoside form, this compound[3].
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and derivatization of this compound. The detailed workflows and quantitative data support the reproducible chemical synthesis of this biologically active isoflavone. Furthermore, the elucidation of its estrogenic and anti-inflammatory signaling pathways offers a foundation for further research into its mechanism of action and the development of novel derivatives for therapeutic applications. The ability to chemically synthesize this compound and its analogues is crucial for advancing structure-activity relationship studies and unlocking its full potential in drug discovery.
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tectoridin, a poor ligand of estrogen receptor alpha, exerts its estrogenic effects via an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tectoruside Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoruside, a glycosidic flavonoid, has garnered interest for its potential therapeutic applications, drawing parallels from structurally similar compounds like tectoridin and acteoside, which have demonstrated significant neuroprotective and anti-inflammatory properties in various animal models. These application notes provide a comprehensive overview of the administration of this compound and its related compounds in preclinical research, offering detailed protocols and summarizing key quantitative data to guide future studies. The information is compiled from various studies investigating the efficacy of these compounds in models of neurodegenerative diseases and inflammation.
I. Pharmacokinetic Profile
Understanding the pharmacokinetic profile of a compound is crucial for designing effective in vivo experiments. While specific data for this compound is limited, studies on the related phenylethanoid glycoside, acteoside, in Sprague-Dawley rats provide valuable insights into its absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of Acteoside in Sprague-Dawley Rats after Oral Administration [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 20 | 155.2 ± 28.7 | 0.25 ± 0.14 | 0.98 ± 0.21 | 289.4 ± 55.1 | ~1% |
| 40 | 312.5 ± 44.4 | 0.29 ± 0.17 | 1.05 ± 0.23 | 598.7 ± 98.2 | ~1% |
| 80 | 654.8 ± 112.3 | 0.31 ± 0.15 | 1.12 ± 0.25 | 1254.6 ± 210.5 | ~1% |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Acteoside is absorbed rapidly after oral administration, with a low absolute bioavailability of around 1%[1]. It is widely distributed in most tissues, including the brain[1].
II. Neuroprotective Effects: Alzheimer's Disease Model
Tectoridin, the aglycone of which is structurally related to this compound, has shown neuroprotective effects in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) infusion.
Experimental Protocol: Aβ-Induced Alzheimer's Disease Model in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Alzheimer's Disease: Repeated intracerebroventricular administration of soluble Aβ1-42 to induce neurodegeneration[2].
2. Dosing and Administration:
-
Compound: Tectoridin.
-
Dosage: Specific dosages from the study are required for a complete protocol.
-
Route of Administration: Oral gavage.
-
Frequency: Daily for a specified period.
3. Assessment:
-
Behavioral Tests: Morris water maze to assess spatial learning and memory[2].
-
Biochemical Analysis: Measurement of oxidative stress markers (SOD, GSH, MDA) in brain tissue[2].
-
Histopathology: Staining for neurofibrillary tangles.
-
Western Blot Analysis: Quantification of proteins involved in apoptosis (Bcl-2, Bax, caspase-3, caspase-9) and Aβ metabolism (Aβ1-40, APP, tau)[2].
Table 2: Effect of Tectoridin on Oxidative Stress Markers in an Aβ-Infused Rat Model [2]
| Treatment Group | SOD (U/mg protein) | GSH (μmol/g protein) | MDA (nmol/mg protein) |
| Control | Data not available | Data not available | Data not available |
| Aβ1-42 | Data not available | Data not available | Data not available |
| Aβ1-42 + Tectoridin | Increased | Increased | Reduced |
Table 3: Effect of Tectoridin on Apoptotic and Aβ-Related Proteins in an Aβ-Infused Rat Model (Western Blot) [2]
| Protein | Effect of Tectoridin Treatment |
| Bcl-2 | Upregulated |
| Bax | Downregulated |
| Caspase-3 | Downregulated |
| Caspase-9 | Downregulated |
| Aβ1-40 | Downregulated |
| APP | Downregulated |
| Tau | Downregulated |
Signaling Pathway: Tectoridin's Neuroprotective Mechanism
Tectoridin appears to exert its neuroprotective effects by modulating the oxidative-antioxidant balance and inhibiting apoptotic pathways.
Caption: Tectoridin's neuroprotective signaling pathway.
III. Neuroprotective Effects: Glaucoma Model
Acteoside has been shown to protect retinal ganglion cells (RGCs) in a mouse model of glaucoma.
Experimental Protocol: Glaucoma Mouse Model
1. Animal Model:
-
Species: DBA/2J mice (a model for spontaneous glaucoma)[3].
2. Dosing and Administration:
-
Compound: Acteoside.
-
Route of Administration: Specifics on the route (e.g., intraperitoneal, oral gavage) are needed for a complete protocol.
-
Dosage and Frequency: Details on the administered dose and treatment schedule are required.
3. Assessment:
-
Intraocular Pressure (IOP) Monitoring [4].
-
Electrophysiology: Electroretinography to measure N1-P1 wave amplitudes[4].
-
Histology: Hematoxylin and eosin staining to measure retinal thickness and count cells in the ganglion cell layer (GCL)[4].
-
Immunohistochemistry (IHC): To determine the expression levels of Sertad4[4].
Table 4: Effects of Acteoside in a DBA/2J Mouse Model of Glaucoma [3][4]
| Parameter | Saline Group | Acteoside Treatment Group |
| Intraocular Pressure (IOP) | Higher | Decreased |
| N1-P1 Wave Amplitudes | Lower | Improved |
| Retinal Thickness | Thinner | Thicker |
| Ganglion Cell Layer (GCL) Cell Count | Lower | Larger numbers of cells |
| Sertad4 Expression | Higher | Significantly lower |
Experimental Workflow: Glaucoma Study
Caption: Experimental workflow for glaucoma study.
IV. Anti-inflammatory Effects: Colitis Model
The anti-inflammatory properties of phytochemicals can be assessed using models like dextran sulfate sodium (DSS)-induced colitis.
Experimental Protocol: DSS-Induced Colitis in Mice
1. Animal Model:
-
Species: Mice (specific strain, e.g., C57BL/6).
-
Induction of Colitis: Administration of 2% DSS in drinking water for a specified period (e.g., 7 days)[5].
2. Dosing and Administration:
-
Compound: Test compound (e.g., a phytoncide extract as a proxy for this compound's potential effects).
-
Route of Administration: Oral gavage.
-
Dosage and Frequency: Daily administration, often starting before DSS induction (pretreatment).
3. Assessment:
-
Clinical Signs: Monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI)[5].
-
Macroscopic Evaluation: Measurement of colon length at the end of the experiment[5].
-
Biochemical Analysis: Measurement of inflammatory markers such as inducible nitric oxide synthase (iNOS) in colon tissue[5].
Table 5: Effects of a Phytoncide Extract in a DSS-Induced Colitis Mouse Model [5]
| Parameter | Vehicle Control Group | Phytoncide-Treated Group |
| Colon Length | Shortened | Significantly less shortening |
| iNOS Expression | Increased | Significantly suppressed |
| Disease Activity Index (DAI) | Higher | Decreased by 25% (in pretreated groups) |
Logical Relationship: Anti-inflammatory Action
Caption: Logical flow of anti-inflammatory action.
V. General Considerations for Administration
When administering substances to laboratory animals, several factors must be considered to ensure animal welfare and the validity of the experimental results.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) depends on the compound's properties and the experimental goals[6]. For compounds with low oral bioavailability like acteoside, alternative routes may be necessary to achieve desired systemic concentrations.
-
Vehicle: The compound should be dissolved or suspended in a non-toxic vehicle. Common vehicles include saline, water, or solutions containing small amounts of DMSO or Tween 80.
-
Volume: The volume of administration should be appropriate for the size of the animal to avoid adverse effects.
-
Anesthesia: For certain procedures like intracerebroventricular or intratracheal administration, anesthesia is required[6].
Conclusion
While direct and extensive data on the in vivo administration of this compound is still emerging, the information available for structurally and functionally related compounds like tectoridin and acteoside provides a strong foundation for designing and conducting preclinical studies. The protocols and data presented here offer a starting point for investigating the neuroprotective and anti-inflammatory potential of this compound in various animal models. Researchers should carefully consider the pharmacokinetic properties and adapt the experimental designs to the specific research question and animal model being used.
References
- 1. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of acteoside in a glaucoma mouse model by targeting Serta domain-containing protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of acteoside in a glaucoma mouse model by targeting Serta domain-containing protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside In Vivo Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy testing of Tectoruside and its aglycone, Tectoridin. The protocols outlined below are based on established rodent models of neurodegenerative and inflammatory diseases, offering a framework for preclinical evaluation of this natural compound.
I. Introduction
This compound is a glycosidic isoflavone found in the rhizomes of several plant species, including Iris tectorum. Its aglycone form, Tectoridin, has garnered significant scientific interest due to its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. In vivo studies are crucial for validating the pharmacological activity of this compound and determining its potential as a therapeutic agent. This document details the methodologies for assessing the in vivo efficacy of this compound in models of Alzheimer's disease and rheumatoid arthritis.
II. Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Tectoridin (Oral Administration)
| Disease Model | Animal Model | Dosage (Oral) | Treatment Duration | Key Efficacy Endpoints | Signaling Pathways Implicated | Reference |
| Alzheimer's Disease | Amyloid-beta (Aβ) infused rat model | Not explicitly stated in abstract; general anti-inflammatory doses for related compounds range from 60-200 mg/kg | Not explicitly stated in abstract | Improved spatial learning and memory, reduced neurofibrillary tangles, increased SOD and GSH levels, decreased MDA content, upregulation of Bcl-2, downregulation of Bax, caspase-3, and caspase-9.[1] | Bcl-2/Bax apoptotic pathway, Oxidative stress modulation | [1] |
| Rheumatoid Arthritis | Complete Freund's Adjuvant (CFA)-induced arthritis in mice | Not explicitly stated in abstract; general anti-inflammatory doses for related compounds range from 60-200 mg/kg | Not explicitly stated in abstract | Decreased paw and joint swelling, reduced immune organ index, alleviation of ankle joint and synovial tissue lesions, reduced pro-inflammatory cytokines (IL-1β, IL-6).[2] | MAPK signaling pathway (inhibition of ERK, JNK, and p38 phosphorylation) | [2] |
| Acute Inflammation | Carrageenan-induced edema in rats | 60 mg/kg (of Tectorigenin) | Single dose | Significant alleviation of edema.[3] | Not specified | [3] |
| Metabolic and Inflammatory Diseases | General models | 100 and 200 mg/kg | Not specified | Pharmacological efficacy observed.[4] | Not specified | [4] |
Note: The available literature primarily focuses on Tectoridin, the aglycone of this compound. Oral administration of this compound is expected to lead to its conversion to Tectoridin by intestinal microflora.
III. Experimental Protocols
A. Neuroprotective Efficacy in an Alzheimer's Disease Rat Model
This protocol describes the evaluation of this compound's neuroprotective effects in a rat model of Alzheimer's disease induced by intracerebroventricular (ICV) administration of amyloid-beta (Aβ).
1. Animal Model and Induction:
-
Animal: Male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction of Alzheimer's Disease Model:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic apparatus.
-
Perform a midline scalp incision to expose the skull.
-
Drill a burr hole over the lateral ventricle.
-
Slowly infuse soluble amyloid-beta (Aβ1-42) into the lateral ventricle.
-
Suture the incision and allow the animal to recover.
-
2. This compound Administration:
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration Route: Oral gavage.
-
Dosage: Based on related compounds, a starting dose range of 50-200 mg/kg/day is recommended. Dose-response studies are advised.
-
Treatment Schedule: Begin daily administration of this compound or vehicle to the respective groups one day after Aβ infusion and continue for the duration of the study (e.g., 4 weeks).
3. Efficacy Assessment:
-
Behavioral Testing (e.g., Morris Water Maze):
-
Conduct the Morris Water Maze test during the final week of treatment to assess spatial learning and memory.
-
Record parameters such as escape latency and time spent in the target quadrant.
-
-
Biochemical Analysis (Post-mortem):
-
At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Oxidative Stress Markers: Measure levels of superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA) in brain homogenates.
-
Western Blot Analysis: Quantify the protein expression levels of Bcl-2, Bax, caspase-3, and caspase-9 to assess the apoptotic pathway.
-
-
Histopathological Analysis:
-
Perfuse a subset of animals with paraformaldehyde.
-
Collect brains and process for histology.
-
Perform staining (e.g., Congo red or Thioflavin S) to visualize amyloid plaques and assess neurofibrillary tangles.
-
B. Anti-Inflammatory Efficacy in a Rheumatoid Arthritis Mouse Model
This protocol details the assessment of this compound's anti-inflammatory effects in a mouse model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA).
1. Animal Model and Induction:
-
Animal: Male DBA/1 mice (8-10 weeks old).
-
Acclimatization: As described in the Alzheimer's disease protocol.
-
Induction of Arthritis:
-
Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
After 21 days, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
2. This compound Administration:
-
Preparation: Prepare a suspension of this compound in a suitable vehicle.
-
Administration Route: Oral gavage.
-
Dosage: A starting dose range of 50-200 mg/kg/day is recommended.
-
Treatment Schedule: Begin daily administration of this compound or vehicle from the day of the booster immunization and continue for a specified period (e.g., 3-4 weeks).
3. Efficacy Assessment:
-
Clinical Assessment:
-
Monitor body weight and paw swelling (using a plethysmometer) every 2-3 days.
-
Score the severity of arthritis based on a standardized clinical scoring system (e.g., 0-4 scale for each paw).
-
-
Biochemical Analysis (Post-mortem):
-
At the end of the study, collect blood serum to measure levels of pro-inflammatory cytokines such as IL-1β and IL-6 using ELISA kits.
-
Collect spleen and thymus to determine the immune organ index.
-
Collect synovial tissue for Western blot analysis of phosphorylated ERK, JNK, and p38 to assess the MAPK pathway.[2]
-
-
Histopathological Analysis:
-
Collect ankle joints and fix them in formalin.
-
Decalcify, embed in paraffin, and section the joints.
-
Stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.
-
IV. Visualizations
Signaling Pathways
Caption: Tectoridin's dual mechanism of action.
Experimental Workflows
References
- 1. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Tectoruside Formulation for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tectoruside is a phenolic acid glycoside that can be isolated from the rhizomes of several plant species, including Iris tectorum. It is a glycoside of tectorigenin. This document provides detailed application notes and experimental protocols for the formulation and use of this compound in common experimental settings, including in vitro anti-inflammatory assays and in vivo models of colitis. The provided protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions.
Chemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 490.5 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Storage | 2-8°C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |
I. In Vitro Application: Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the use of this compound to assess its anti-inflammatory potential in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
Formulation of this compound for In Vitro Use
Objective: To prepare a sterile stock solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in cell culture grade DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.905 mg of this compound in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution aliquots at -20°C for up to two weeks.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.2% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[3]
-
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production
Objective: To determine the effect of this compound on the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound working solutions
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) and a negative control (medium only).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation:
-
Following pre-incubation, stimulate the cells with LPS (1 µg/mL) for 24 hours. The negative control group should not be stimulated with LPS.
-
-
Nitric Oxide Measurement:
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
-
Quantitative Data Summary (Hypothetical based on related compounds)
| Treatment Group | This compound Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) |
| Control (No LPS) | 0 | 5 ± 2 |
| LPS + Vehicle (DMSO) | 0 | 100 |
| LPS + this compound | 1 | 95 ± 8 |
| LPS + this compound | 5 | 78 ± 6 |
| LPS + this compound | 10 | 55 ± 5 |
| LPS + this compound | 25 | 32 ± 4 |
| LPS + this compound | 50 | 15 ± 3 |
Experimental Workflow: In Vitro Anti-Inflammatory Assay
II. In Vivo Application: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol outlines the use of this compound in a mouse model of ulcerative colitis induced by DSS.
Formulation of this compound for In Vivo Use
Objective: To prepare a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
Protocol:
-
Vehicle Preparation:
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until a homogenous suspension is formed.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Suspend the this compound powder in the 0.5% CMC vehicle to achieve the final desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
Experimental Protocol: Amelioration of DSS-Induced Colitis
Objective: To evaluate the therapeutic efficacy of this compound in a DSS-induced colitis model in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound suspension
-
0.5% CMC vehicle
Methodology:
-
Acclimatization:
-
Acclimatize mice for one week before the start of the experiment.
-
-
Induction of Colitis:
-
Induce colitis by administering 3% (w/v) DSS in the drinking water ad libitum for 7 days. A control group receives regular drinking water.
-
-
Treatment Groups:
-
Divide the mice into the following groups (n=8-10 per group):
-
Control (water, oral gavage with 0.5% CMC)
-
DSS + Vehicle (3% DSS, oral gavage with 0.5% CMC)
-
DSS + this compound (3% DSS, oral gavage with this compound at e.g., 25 mg/kg/day)
-
DSS + this compound (3% DSS, oral gavage with this compound at e.g., 50 mg/kg/day)
-
-
-
Administration:
-
Administer this compound or vehicle by oral gavage daily from day 1 to day 7.
-
-
Monitoring and Endpoint:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice and collect the colon.
-
Measure the colon length and collect tissue for histological analysis and cytokine measurement.
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dosage (mg/kg/day) | Final Body Weight (% of initial) | Colon Length (cm) | Disease Activity Index (DAI) |
| Control | - | 102 ± 3 | 8.5 ± 0.5 | 0.1 ± 0.1 |
| DSS + Vehicle | - | 85 ± 5 | 5.2 ± 0.6 | 3.2 ± 0.4 |
| DSS + this compound | 25 | 92 ± 4 | 6.5 ± 0.5 | 2.1 ± 0.3 |
| DSS + this compound | 50 | 96 ± 3 | 7.3 ± 0.4 | 1.5 ± 0.2 |
Experimental Workflow: DSS-Induced Colitis Model
III. Signaling Pathway Diagrams
This compound, through its aglycone tectorigenin, is expected to modulate key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound may inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Inhibition of the MAPK Signaling Pathway
This compound may also suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, which are involved in the inflammatory response.
References
Tectoruside: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of tectoruside (also known as tectoridin) on gene expression, with a focus on its anti-inflammatory properties. This compound, a key isoflavone glycoside isolated from the rhizomes of plants such as Belamcanda chinensis and Iris tectorum, is metabolized in the gut to its active aglycone form, tectorigenin.[1][2][3] This document outlines the molecular mechanisms of this compound, detailing its impact on key inflammatory signaling pathways and providing protocols for quantifying its effects on target gene expression.
Mechanism of Action
This compound, primarily through its metabolite tectorigenin, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5][6]
Inhibition of the NF-κB Signaling Pathway:
Under inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the NF-κB pathway. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The release of NF-κB (typically the p65/p50 heterodimer) allows it to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes and initiates their transcription.[4][7] this compound has been shown to inhibit this process by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of its target genes.[4][6][7]
Inhibition of the MAPK Signaling Pathway:
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. Upon stimulation by inflammatory signals, these kinases are phosphorylated and activated, leading to the activation of transcription factors that upregulate the expression of inflammatory mediators.[5][8] this compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thus inhibiting the downstream signaling events that lead to the expression of pro-inflammatory genes.[5][8][9]
By inhibiting these two major pathways, this compound effectively downregulates the expression of several key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][7][10]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound (tectoridin) and its aglycone, tectorigenin, on the expression of key inflammatory genes in various cell lines.
Table 1: Effect of Tectoridin on Pro-inflammatory Gene and Protein Expression
| Cell Line | Treatment | Concentration | Target Gene/Protein | Inhibition (%) | Reference |
| RAW 264.7 | LPS (1 µg/mL) + Tectoridin | 50 µM | IL-6 | ~50% | [7] |
| RAW 264.7 | LPS (1 µg/mL) + Tectoridin | 100 µM | IL-6 | ~75% | [7] |
| RAW 264.7 | LPS (1 µg/mL) + Tectoridin | 50 µM | TNF-α | ~40% | [7] |
| RAW 264.7 | LPS (1 µg/mL) + Tectoridin | 100 µM | TNF-α | ~60% | [7] |
| HFLS-RA | TNF-α (10 ng/mL) + Tectoridin | 50 µM | IL-1β | Significant Decrease | [5] |
| HFLS-RA | TNF-α (10 ng/mL) + Tectoridin | 100 µM | IL-1β | Significant Decrease | [5] |
| HFLS-RA | TNF-α (10 ng/mL) + Tectoridin | 50 µM | IL-6 | Significant Decrease | [5] |
| HFLS-RA | TNF-α (10 ng/mL) + Tectoridin | 100 µM | IL-6 | Significant Decrease | [5] |
Table 2: Effect of Tectorigenin on Pro-inflammatory Gene and Protein Expression
| Cell Line | Treatment | Concentration | Target Gene/Protein | Inhibition (%) | Reference |
| RAW 264.7 | IFN-γ/LPS + Tectorigenin | 25 µM | iNOS | Significant Inhibition | [11] |
| RAW 264.7 | IFN-γ/LPS + Tectorigenin | 50 µM | iNOS | Significant Inhibition | [11] |
| RAW 264.7 | IFN-γ/LPS + Tectorigenin | 25 µM | COX-2 | Significant Inhibition | [11] |
| RAW 264.7 | IFN-γ/LPS + Tectorigenin | 50 µM | COX-2 | Significant Inhibition | [11] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 10 µM | TNF-α mRNA | ~40% | [10] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 20 µM | TNF-α mRNA | ~60% | [10] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 10 µM | IL-6 mRNA | ~50% | [10] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 20 µM | IL-6 mRNA | ~70% | [10] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 10 µM | iNOS mRNA | ~30% | [10] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 20 µM | iNOS mRNA | ~55% | [10] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 10 µM | COX-2 mRNA | ~45% | [10] |
| BV2 | LPS (1 µg/mL) + Tectorigenin | 20 µM | COX-2 mRNA | ~65% | [10] |
Experimental Protocols
This section provides detailed protocols for cell culture, treatment, RNA extraction, and quantitative real-time PCR (qPCR) to analyze the effect of this compound on gene expression in macrophage and microglial cell lines.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[13]
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. This compound Treatment and Inflammatory Stimulation:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound (tectoridin) in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.[6][7]
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 6-24 hours) to induce an inflammatory response.[7]
-
A control group (no treatment), a vehicle control group (DMSO), and an LPS-only group should be included.
3. RNA Extraction:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
4. Quantitative Real-Time PCR (qPCR):
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Design or obtain validated primers for the target genes (e.g., Tnf-α, Il-6, Il-1β, Nos2 [iNOS], Ptgs2 [COX-2]) and a reference gene (e.g., Actb [β-actin] or Gapdh).
-
A typical qPCR reaction mixture (20 µL) includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[12]
-
Analyze the qPCR data using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression.
Protocol 2: In Vitro Neuroinflammation Assay in BV2 Microglial Cells
1. Cell Culture and Maintenance:
-
Culture BV2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[14][15]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
2. This compound Treatment and Inflammatory Stimulation:
-
Seed BV2 cells in 6-well plates at an appropriate density to reach 80-90% confluency at the time of treatment.
-
Pre-treat the cells with this compound (tectorigenin, as it is often used directly in in vitro studies) at various concentrations (e.g., 5, 10, 20 µM) for 1 hour.[10]
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 6 hours to induce neuroinflammation.[10][14]
-
Include appropriate control groups as described in Protocol 1.
3. RNA Extraction and qPCR:
-
Follow the same procedures for RNA extraction and qPCR as outlined in Protocol 1, using primers specific for murine target genes.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for gene expression analysis.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for qPCR-based gene expression analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tectoridin inhibits the progression of colon cancer through downregulating PKC/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troxerutin attenuates LPS-induced inflammation in BV2 microglial cells involving Nrf2 activation and NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome Analyses in BV2 Microglial Cells Following Treatment With Amino-Terminal Fragments of Apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside Protein Interaction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to studying the protein interactions of tectoruside, a naturally occurring isoflavonoid glycoside. The biological activities of this compound are primarily attributed to its aglycone, tectorigenin, which has been shown to modulate key signaling pathways involved in inflammation and cell proliferation. This document outlines the theoretical background, experimental protocols, and data interpretation for assays targeting proteins within the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are putative targets for tectorigenin.
Introduction to this compound and its Potential Protein Targets
This compound is an O-methylated isoflavone found in the rhizomes of several medicinal plants, including Belamcanda chinensis and Iris tectorum. In cellular systems, this compound is often metabolized to its active aglycone form, tectorigenin. Tectorigenin has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.
Emerging evidence suggests that the anti-inflammatory effects of tectorigenin are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3] These pathways are central to the cellular response to inflammatory stimuli and are tightly regulated by a cascade of protein-protein interactions and post-translational modifications. Therefore, key proteins within these pathways, such as IκB kinase β (IKKβ), NF-κB p65, and Extracellular signal-regulated kinases 1 and 2 (ERK1/2), are considered promising targets for therapeutic intervention by small molecules like tectorigenin.
Target Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, the NF-κB transcription factor (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, which includes the catalytic subunit IKKβ, phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][5] Tectorigenin has been shown to suppress the nuclear translocation of the NF-κB p65 subunit, suggesting an interaction with components of this pathway.[1]
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In the context of inflammation, the ERK1/2 cascade is of particular interest. Activation of cell surface receptors leads to the sequential phosphorylation and activation of Raf (a MAPKKK), MEK1/2 (a MAPKK), and finally ERK1/2. Activated ERK1/2 can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression. Tectorigenin has been observed to suppress the phosphorylation of ERK and JNK, indicating a potential inhibitory effect on this pathway.[1][6]
Quantitative Data on Tectorigenin Interactions
While direct binding affinities of tectorigenin with specific proteins in the NF-κB and MAPK pathways are not extensively documented, studies on similar flavonoids provide insights into the potential range of these interactions. The following table summarizes known inhibitory concentrations (IC50) of tectorigenin against various cellular processes and cell lines, which are indirect measures of its potency. For context, representative equilibrium dissociation constants (Kd) for the interaction of other flavonoids with common proteins are also included.
| Compound | Target/Process | Assay Type | Value | Reference |
| Tectorigenin | A549 lung cancer cell line | Cell Proliferation | IC50 = 776.12 µg/mL | [2] |
| Tectorigenin | A2780 ovarian cancer cell line | Cell Proliferation | IC50 = 48.67 ± 0.31 µM | [2] |
| Tectorigenin | Monoamine oxidase B (MAO-B) | Enzyme Activity | IC50 = 54.36 µg/mL | [2] |
| Tectorigenin | Intracellular ROS scavenging | Cellular Assay | 63.2 ± 2.3% at 10 µg/mL | [2] |
| Tectorigenin | DPPH radical scavenging | Chemical Assay | 54.3 ± 2.3% at 10 µg/mL | [2] |
| Tectorigenin | Helicobacter pylori growth | MIC Assay | MIC = 50–100 µg/mL | [2] |
| Kaempferol | Human Serum Albumin (HSA) | Surface Plasmon Resonance | Kd = 37 ± 0.07 nM | [7] |
| Quercetin | Human Serum Albumin (HSA) | Surface Plasmon Resonance | Kd = 63 ± 0.03 nM | [7] |
Experimental Protocols
The following protocols are designed to investigate the interaction of this compound (or its aglycone, tectorigenin) with key proteins in the NF-κB and MAPK signaling pathways.
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
This protocol aims to determine if tectorigenin interacts with target proteins within a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T, HeLa)
-
This compound/Tectorigenin
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to the target protein (e.g., anti-IKKβ, anti-p65)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Antibody for the detection of a potential interacting partner
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound or tectorigenin for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP buffer on ice for 30 minutes.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and its suspected interacting partners.
Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics
SPR is a label-free technique to measure the kinetics of biomolecular interactions in real-time. This protocol can be used to determine the binding affinity (Kd) of tectorigenin to a purified target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (e.g., recombinant IKKβ, p65, or ERK1/2)
-
Tectorigenin
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of tectorigenin in running buffer.
-
Binding Analysis:
-
Inject the tectorigenin solutions over the sensor surface, from the lowest to the highest concentration.
-
Monitor the association phase (binding) in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration: Regenerate the sensor surface between each tectorigenin injection using a suitable regeneration solution.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7][8]
In Vitro Kinase Assay for IKKβ Activity
This assay measures the ability of tectorigenin to inhibit the kinase activity of IKKβ.
Materials:
-
Recombinant active IKKβ
-
IKKβ substrate (e.g., a peptide derived from IκBα)
-
ATP
-
Kinase assay buffer
-
Tectorigenin
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive ³²P-ATP, or phospho-specific antibody)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, IKKβ substrate, and varying concentrations of tectorigenin.
-
Enzyme Addition: Add recombinant IKKβ to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method.
-
Data Analysis: Plot the percentage of IKKβ inhibition versus the tectorigenin concentration to determine the IC50 value.[4][9][10][11]
ERK1/2 Phosphorylation Assay (Cell-Based)
This cell-based assay determines the effect of tectorigenin on the phosphorylation of ERK1/2 in response to a stimulus.
Materials:
-
Cell line responsive to a specific stimulus (e.g., A431 cells stimulated with EGF)
-
Tectorigenin
-
Stimulus (e.g., EGF)
-
Cell lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve overnight to reduce basal ERK1/2 phosphorylation.
-
Tectorigenin Treatment: Pre-treat the cells with various concentrations of tectorigenin for 1-2 hours.
-
Stimulation: Stimulate the cells with the agonist (e.g., EGF) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.
-
Analysis:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK1/2.
-
-
Data Analysis: Quantify the band intensities (Western blot) or ELISA signal and normalize the p-ERK1/2 levels to total ERK1/2. Plot the inhibition of ERK1/2 phosphorylation against the tectorigenin concentration to determine its IC50.[12][13][14][15][16]
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the protein interactions of this compound, with a focus on its aglycone, tectorigenin, and its modulatory effects on the NF-κB and MAPK signaling pathways. By employing a combination of in-cell and in vitro assays, researchers can elucidate the mechanism of action of this promising natural compound and identify its direct molecular targets. The successful application of these methods will contribute to a deeper understanding of this compound's therapeutic potential and aid in the development of novel anti-inflammatory and anti-cancer agents.
References
- 1. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Targeted analysis of recombinant NF kappa B (RelA/p65) by denaturing and native top down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tectoruside Solubility & Assay Technical Support Center
Welcome to the technical support center for Tectoruside, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays involving this compound, with a primary focus on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for assays?
This compound is a flavonoid glycoside with demonstrated anti-inflammatory properties. Like many flavonoid compounds, this compound has low aqueous solubility, which can lead to several challenges in experimental settings. Poor solubility can result in compound precipitation in aqueous buffers and cell culture media, leading to inaccurate concentration measurements and unreliable assay results. This can significantly impact the reproducibility and interpretation of experimental data.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. For most in vitro applications, a stock solution of 10-20 mM in 100% DMSO is a standard starting point.
Q3: What is the maximum permissible concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced toxicity and off-target effects. For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated.[1][2][3] However, the sensitivity to DMSO can be cell line-specific. Therefore, it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Increase the final DMSO concentration: If your cells can tolerate it, increasing the final DMSO concentration in your assay (up to the non-toxic limit) can help maintain this compound in solution.
-
Use a co-solvent: A mixture of DMSO and ethanol may improve solubility upon dilution.
-
Pluronic F-68: This non-ionic surfactant can be added to the aqueous buffer at a low concentration (e.g., 0.01-0.1%) to aid in the solubilization of hydrophobic compounds.
-
Sonication: Briefly sonicating the final solution after dilution can help to break up small precipitates and improve dispersion.
-
Warm the buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. However, be cautious of temperature-sensitive components in your assay.
-
Prepare fresh dilutions: Do not store diluted this compound solutions in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
Troubleshooting Guide: this compound Precipitation in Assays
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate immediately upon dilution | Exceeded aqueous solubility limit. | - Lower the final concentration of this compound. - Increase the final DMSO concentration (within cytotoxic limits). - Use a co-solvent system (e.g., DMSO/ethanol). |
| Cloudiness or turbidity in the well plate | Micros-precipitation or aggregation. | - Add a non-ionic surfactant like Pluronic F-68 to the assay buffer. - Briefly sonicate the final diluted solution. |
| Inconsistent assay results between replicates | Uneven precipitation of this compound. | - Ensure thorough mixing after dilution. - Prepare a larger volume of the final dilution and aliquot to individual wells. |
| Loss of activity over time in pre-diluted plates | Slow precipitation of the compound. | - Prepare fresh dilutions of this compound immediately before adding to the assay plate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: In a sterile microcentrifuge tube or vial, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Aqueous Solubility Assessment (Kinetic Method)
This protocol provides a general method to estimate the kinetic aqueous solubility of this compound in a specific buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small, fixed volume of each DMSO dilution to your aqueous buffer of interest (e.g., PBS or cell culture medium) in a 96-well plate. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is an estimate of the kinetic aqueous solubility.
Signaling Pathway and Experimental Workflow
Based on existing literature for similar flavonoids, this compound is predicted to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow for Assessing this compound's Effect on NF-κB Activation
Caption: General workflow for an in vitro assay to evaluate the effect of this compound on NF-κB activation.
References
- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tectoruside in solution.
Troubleshooting Guides
Issue 1: this compound Degradation in Aqueous Solutions
Symptom: Loss of this compound concentration over time in aqueous buffers.
Possible Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate pH | Adjust the pH of the solution. This compound is generally more stable in acidic to neutral conditions. Avoid highly alkaline solutions (pH > 8). | Increased stability and reduced degradation of this compound. |
| High Temperature | Store this compound solutions at lower temperatures. For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable. Avoid repeated freeze-thaw cycles. | Slower degradation kinetics, preserving the integrity of the this compound solution for a longer period. |
| Presence of Oxidizing Agents | Avoid the use of buffers or reagents containing oxidizing agents. If unavoidable, add antioxidants such as ascorbic acid to the solution. | Reduced oxidative degradation of this compound. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. | Minimized degradation caused by exposure to light. |
Issue 2: Poor Solubility of this compound
Symptom: Difficulty in dissolving this compound or precipitation of the compound from the solution.
Possible Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Solvent | Use a suitable organic solvent for initial dissolution before preparing aqueous solutions. This compound is soluble in solvents like DMSO, methanol, and ethanol. For cell-based assays, ensure the final concentration of the organic solvent is compatible with the experimental system. | Complete dissolution of this compound and a stable stock solution. |
| Low Temperature of Aqueous Solution | While low temperatures are good for stability, they can decrease solubility. Prepare the final aqueous dilution at room temperature and then store it at the recommended lower temperature. | Improved dissolution in the aqueous buffer before long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: While specific degradation kinetics for this compound across a wide pH range are not extensively published, based on the stability of structurally similar glycosides, a slightly acidic to neutral pH (around pH 4-7) is generally recommended to minimize hydrolysis of the glycosidic bond.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures accelerate the degradation of this compound. It is recommended to handle and store this compound solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term) to slow down degradation processes.
Q3: What are the best solvents for dissolving and storing this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For biological experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it with the aqueous experimental medium. It is crucial to ensure the final solvent concentration is not toxic to the cells.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This allows for the separation and quantification of the intact this compound from its degradation products.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution. Method validation according to ICH guidelines is recommended for specific applications.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at an appropriate wavelength (to be determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range.
3. Sample Preparation:
-
Prepare this compound solutions in the desired buffers or solvents at a known concentration.
-
Subject the solutions to the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the standard curve range, and inject it into the HPLC system.
4. Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways known to be modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for this compound Stability Assessment.
Tectoruside assay interference and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with tectoruside assays. Given that this compound is a flavonoid glycoside, many of the challenges encountered during its quantification and functional analysis are common to assays involving similar small molecules. This guide integrates general best practices for relevant analytical techniques with specific considerations for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenol acid glycoside that can be isolated from the rhizome of Iris dichotoma Pall. It is recognized for its potential anti-inflammatory and antioxidant properties. Research suggests that this compound may exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Q2: Which analytical methods are most suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for the quantification of flavonoids like this compound from biological samples and plant extracts.[2][3][4][5] Enzyme-Linked Immunosorbent Assay (ELISA) can also be adapted for the quantification of small molecules, though this may require the development of a specific competitive assay.[6][7]
Q3: What are the key considerations for the stability and storage of this compound?
Like many flavonoids, this compound's stability can be influenced by pH, temperature, and light. It is generally more stable in acidic to neutral conditions (around pH 4-7) and at lower temperatures.[8] For long-term storage, it is advisable to store this compound solutions at -20°C or below, protected from light, and dissolved in a suitable solvent like DMSO, methanol, or ethanol.[9] Repeated freeze-thaw cycles should be avoided.
Q4: What are the potential degradation products of this compound?
While specific degradation products of this compound are not extensively documented, flavonoids can undergo hydrolysis of the glycosidic bond under acidic or enzymatic conditions, yielding the aglycone and sugar moieties. Oxidative degradation can also occur, particularly at alkaline pH and elevated temperatures.[10][11]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound assays, categorized by assay type.
High-Performance Liquid Chromatography (HPLC) Assay Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak for this compound | This compound degradation. | Ensure proper storage conditions (low temperature, protection from light). Prepare fresh standards and samples.[8] |
| Incorrect mobile phase composition. | Verify the mobile phase preparation and composition. Ensure miscibility of solvents.[3] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[2] | |
| Variable Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[2] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure thorough mixing. | |
| Air bubbles in the pump or detector. | Degas the mobile phase. Purge the pump to remove air bubbles. | |
| Peak Tailing or Fronting | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | |
| Column degradation. | Replace the column if it has been used extensively or with harsh mobile phases. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and clean the injector port and loop. |
| Carryover from a previous injection. | Run a blank injection with the mobile phase to check for carryover. |
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting (Competitive Assay for this compound)
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient blocking. | Increase blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk). |
| Inadequate washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[6] | |
| Non-specific binding of antibodies. | Use pre-adsorbed secondary antibodies. Include a control with no primary antibody. | |
| Low Signal | Inactive enzyme conjugate. | Use a fresh batch of enzyme conjugate. Ensure proper storage. |
| Insufficient incubation times. | Optimize incubation times for antibodies and substrate. | |
| This compound-conjugate not binding to the plate. | Ensure the plate is properly coated and that the coating buffer is at the correct pH. | |
| High Variability Between Wells | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Edge effects. | Avoid using the outer wells of the plate, or fill them with buffer. | |
| Uneven temperature during incubation. | Ensure the plate is incubated in a temperature-controlled environment. |
Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. | |
| No or Low Biological Response | Inactive this compound. | Verify the integrity of the this compound stock solution. |
| Inappropriate cell density. | Optimize the cell seeding density for the specific assay. | |
| Incorrect timing of treatment. | Optimize the incubation time with this compound. | |
| High Variability in Results | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Variation in cell passage number. | Use cells within a consistent and low passage number range. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for contamination. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol provides a general framework for the quantification of this compound in a plant extract. Optimization will be required for specific sample matrices.
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Extract the biological material (e.g., powdered plant rhizome) with a suitable solvent such as methanol or ethanol. The extraction can be performed using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detector set to the maximum absorbance wavelength of this compound (typically in the range of 280-350 nm for flavonoids).
-
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound by using the calibration curve generated from the standards.
Protocol 2: Cell-Based Anti-Inflammatory Assay (NF-κB Reporter Assay)
This protocol outlines a method to assess the anti-inflammatory activity of this compound using a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc).[12]
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Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for an appropriate time to allow for NF-κB activation and reporter gene expression (typically 6-8 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage inhibition of NF-κB activity for each this compound concentration relative to the stimulated control.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound assays.
Caption: this compound's potential mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 5. inhort.pl [inhort.pl]
- 6. Sandwich ELISA protocol | Abcam [abcam.com]
- 7. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tectoroside | CAS:124960-89-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tectoruside Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of Tectoruside during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources? A1: this compound, also known as Tectoridin, is an isoflavonoid glycoside. It is most abundantly found in the rhizomes of plants from the Iridaceae family, particularly Iris tectorum Maxim and Belamcanda chinensis (L.) DC. (syn. Iris domestica)[1][2]. These compounds are of significant interest due to their potential pharmacological activities, including antioxidant effects[2].
Q2: Which extraction methods are most effective for this compound? A2: Modern extraction techniques have proven more efficient than traditional methods. Ultrasound-Assisted Extraction (UAE) is a highly effective method that enhances extraction yields, reduces extraction time, and lowers solvent consumption compared to conventional methods like maceration or Soxhlet extraction[1][2][3]. More advanced techniques, such as Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE), have also been developed, offering an efficient and environmentally friendly alternative[4][5].
Q3: What key factors influence the yield of this compound during extraction? A3: The yield of this compound is influenced by several critical parameters:
-
Extraction Solvent & Concentration: The choice of solvent and its concentration is crucial. For instance, a 70% (v/v) methanol-water solution is optimal for the UAE of this compound from Iris tectorum[1].
-
Temperature: Higher temperatures can increase solvent viscosity and analyte solubility, but excessive heat may degrade the target compound. An optimal temperature of 45°C has been identified for UAE[1][6].
-
Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. A ratio of 15 mL/g was found to be optimal in specific UAE studies[1].
-
Ultrasonic Power: In UAE, the power setting impacts the intensity of cavitation, which facilitates cell wall disruption. A power of 150 W is recommended for isoflavone extraction from Iris tectorum[1].
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds. UAE can achieve maximum yield in as little as 45 minutes[1].
-
Particle Size: Grinding the plant material to a smaller particle size (e.g., 60-80 mesh) increases the surface area available for extraction, leading to a more efficient process[1][7].
Q4: How does this compound stability affect the extraction process? A4: The stability of flavonoids like this compound is a critical factor. They can be sensitive to degradation from high temperatures, light, and certain pH conditions[6][8]. Extractions should be conducted under optimized temperature conditions, and extracts should be stored in dark, cool conditions to prevent degradation[6]. The presence of certain metal ions (Cu2+, Zn2+, Fe3+) can also cause a notable loss of stability[6].
Troubleshooting Guide
Issue 1: Low this compound Yield
Q: I am experiencing consistently low yields of this compound. What are the potential causes and how can I troubleshoot this? A: Low yield is a common issue that can often be resolved by systematically evaluating your extraction parameters.
-
Check Your Plant Material:
-
Review Your Solvent System:
-
Solvent Choice: Are you using the optimal solvent? For isoflavones from Iris tectorum, 70% methanol in water has been shown to be highly effective for UAE[1].
-
Solvent-to-Solid Ratio: An insufficient solvent volume can lead to a saturated solution, preventing further extraction. For UAE, a ratio of 15 mL/g is recommended[1]. For other methods, you may need to optimize this ratio.
-
-
Optimize Extraction Conditions:
-
Temperature: Temperature is a critical factor. For UAE, 45°C is optimal[1]. Temperatures that are too high can cause degradation, while temperatures that are too low may result in inefficient extraction[6].
-
Time: Ensure the extraction duration is sufficient. While UAE can be completed in 45 minutes, traditional methods like maceration may require up to 18 hours[1].
-
Ultrasonic Power (for UAE): Verify that your ultrasonic bath or probe is functioning correctly and set to the optimal power (e.g., 150 W)[1]. Incorrect power levels can lead to incomplete extraction.
-
Below is a troubleshooting workflow to diagnose potential causes of low yield.
Issue 2: Poor Purity of Crude Extract
Q: My crude extract contains many impurities. How can I improve the purity of the final this compound product? A: Achieving high purity requires effective post-extraction processing.
-
Pre-Purification: Before advanced purification, consider a liquid-liquid extraction step to remove non-polar impurities like fats and chlorophylls.
-
Chromatography: High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate and purify this compound from crude extracts to over 95% purity[4][5]. The recommended two-phase solvent system is n-butanol-water (1:1, v/v)[4].
-
Macroporous Resins: Adsorption chromatography using macroporous resins is another effective method for purifying flavonoids from crude extracts by separating them from sugars, organic acids, and other compounds[9][10].
-
Recrystallization: For further purification, recrystallization can be employed. This involves dissolving the semi-purified extract in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals[11].
Issue 3: Inconsistent Results Between Batches
Q: I am getting significant variations in yield and purity between different extraction batches. What could be the cause? A: Inconsistency often stems from a lack of standardization in the experimental process.
-
Raw Material Variability: The concentration of this compound can vary in plant material based on harvest time, growing conditions, and storage. Use a homogenized batch of raw material for a series of experiments if possible.
-
Precise Parameter Control: Ensure all extraction parameters (temperature, time, solvent ratio, power) are precisely controlled and monitored for each run[12]. Small deviations can lead to different outcomes.
-
Sample Preparation: Standardize your sample preparation, including drying and grinding procedures, to ensure a consistent particle size distribution[7].
-
Equipment Calibration: Regularly calibrate your equipment, including balances, temperature probes, and ultrasonicators, to ensure they are performing consistently.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the efficiency of Ultrasound-Assisted Extraction (UAE) compared to traditional methods for extracting isoflavones from Iris tectorum.
| Extraction Method | Extraction Time | Relative Yield | Key Advantages | Source |
| Ultrasound-Assisted (UAE) | 45 minutes | Highest | High yield, rapid, low solvent use | [1] |
| Maceration Extraction (ME) | 18 hours | Lower | Simple setup, no heat required | [1] |
| Soxhlet Extraction (SE) | 6 hours | Lower | Continuous extraction, efficient | [1] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions for extracting five isoflavones, including this compound, from Iris tectorum[1].
1. Material Preparation:
-
Dry the rhizomes of Iris tectorum in an oven at 50°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder and sieve to a particle size of 60–80 mesh[1].
2. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into a flask.
-
Add 15 mL of the extraction solvent, which is a 70% (v/v) methanol-water solution[1]. This corresponds to a solvent-to-solid ratio of 15 mL/g.
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Set the ultrasonic power to 150 W and the temperature to 45°C[1].
-
Perform the extraction for 45 minutes[1].
3. Post-Extraction Processing:
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm filter before analysis.
-
For quantitative analysis, use High-Performance Liquid Chromatography (HPLC)[13].
The general workflow for this process is illustrated below.
References
- 1. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic liquid based ultrasonic assisted extraction of isoflavones from Iris tectorum Maxim and subsequently separation and purification by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic liquid based ultrasonic assisted extraction of isoflavones from Iris tectorum Maxim and subsequently separation and purification by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside Purification Technical Support Center
Welcome to the technical support center for tectoruside purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a phenolic compound found in the rhizomes of Belamcanda chinensis (L.) DC. (Iridaceae), a plant used in traditional Chinese medicine. It is one of the major isoflavonoids in this plant, alongside compounds like tectoridin and iridin.[1] Belamcanda chinensis is recognized for its anti-inflammatory, anti-oxidative, and anti-tumor properties, with tectoridin and its aglycone tectorigenin being among the most widely studied active components.[1]
Q2: What are the main challenges in purifying this compound?
The primary challenges in this compound purification are similar to those encountered with other natural flavonoids and include:
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Co-extraction of structurally similar compounds: Crude extracts of Belamcanda chinensis contain a complex mixture of isoflavonoids and other compounds, making the isolation of pure this compound challenging.
-
Compound stability: this compound, like many flavonoids, can be susceptible to degradation under certain conditions of pH, temperature, and light exposure.
-
Low concentration in the raw material: The concentration of this compound in the plant material may vary, requiring efficient extraction and enrichment methods to obtain sufficient quantities for research and development.
-
Method scalability: Developing a purification protocol that is both efficient on a laboratory scale and scalable for larger-scale production can be difficult.
Q3: What are the common methods for this compound purification?
Common methods for the purification of this compound and other flavonoids from plant extracts include:
-
Macroporous Resin Chromatography: This technique is widely used for the initial enrichment of total flavonoids from crude extracts due to its high adsorption capacity, ease of regeneration, and cost-effectiveness.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. It has been successfully used for the preparative separation of isoflavones from Belamcanda chinensis.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution technique used for the final purification of this compound to achieve high purity. It is often used as a final polishing step after initial enrichment by other methods.[2][3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound purification experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction from plant material. 2. Suboptimal adsorption/desorption conditions in macroporous resin chromatography. 3. Loss of compound during solvent partitioning or other purification steps. 4. Degradation of this compound during processing. | 1. Optimize extraction parameters (e.g., solvent type, temperature, time). Ethanol and methanol are commonly used solvents for flavonoid extraction. 2. Screen different types of macroporous resins to find one with the best adsorption and desorption characteristics for this compound. Optimize pH, sample concentration, and elution solvent. 3. Minimize the number of purification steps and handle fractions carefully to avoid loss. 4. Conduct stability studies to determine optimal pH and temperature ranges. Protect the sample from light. |
| Co-elution of Impurities with this compound | 1. Insufficient resolution in the chromatographic system. 2. Presence of structurally very similar compounds. 3. Column overloading in preparative HPLC. | 1. Optimize the mobile phase composition and gradient in HPLC. For HSCCC, experiment with different solvent systems. 2. Employ orthogonal purification techniques (e.g., combining normal-phase and reversed-phase chromatography, or using different stationary phases). 3. Reduce the sample load on the preparative HPLC column to improve separation. |
| This compound Degradation | 1. Exposure to harsh pH conditions (highly acidic or alkaline). 2. High temperatures during extraction or solvent evaporation. 3. Exposure to light. | 1. Maintain the pH of solutions within a stable range for this compound. Catechins, a class of flavonoids, are generally more stable around pH 4. 2. Use low-temperature extraction methods and rotary evaporation under vacuum for solvent removal. 3. Protect all samples and fractions from direct light by using amber vials or covering glassware with aluminum foil. |
| Poor Solubility of this compound Fractions | 1. This compound has limited solubility in water. 2. Precipitation of the compound upon solvent change. | 1. This compound is expected to be more soluble in organic solvents like methanol, ethanol, and acetone. Use an appropriate solvent for dissolving purified fractions. 2. When changing solvents, do so gradually or use a co-solvent system to maintain solubility. |
Experimental Protocols
Protocol 1: General Macroporous Resin Chromatography for Flavonoid Enrichment
This protocol provides a general procedure for the enrichment of total flavonoids from a crude plant extract.
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., AB-8, XAD-7).
-
Soak the resin in ethanol for 24 hours, then wash with deionized water until no alcohol is detected.
-
-
Sample Preparation:
-
Dissolve the crude extract in an appropriate solvent and adjust the pH if necessary to optimize adsorption.
-
-
Adsorption:
-
Load the sample solution onto the pre-treated resin column at a controlled flow rate.
-
Monitor the effluent to determine the breakthrough point.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities such as sugars and salts.
-
-
Desorption (Elution):
-
Elute the adsorbed flavonoids with an appropriate concentration of ethanol-water solution (e.g., 70% ethanol).
-
Collect the eluate containing the enriched flavonoids.
-
-
Solvent Removal:
-
Concentrate the eluate under reduced pressure to remove the ethanol.
-
-
Analysis:
-
Analyze the enriched fraction using analytical HPLC to determine the flavonoid content.
-
Protocol 2: Preparative HPLC for this compound Purification
This protocol outlines a general approach for the final purification of this compound using preparative HPLC.
-
Sample Preparation:
-
Dissolve the enriched flavonoid fraction in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Column and Mobile Phase Selection:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of this compound from other components.
-
Optimize the gradient, flow rate, and column temperature.
-
-
Scale-up to Preparative HPLC:
-
Adjust the flow rate and injection volume for the larger preparative column.
-
Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.
-
-
Fraction Collection:
-
Inject the sample and monitor the chromatogram.
-
Collect the fraction corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
-
Solvent Removal:
-
Remove the mobile phase from the purified fraction, typically by rotary evaporation followed by freeze-drying.
-
Data Presentation
Table 1: Comparison of Purification Methods for Flavonoids (General)
| Method | Typical Purity Achieved | Recovery Rate | Advantages | Disadvantages |
| Macroporous Resin Chromatography | 30-60% | 70-90% | High capacity, low cost, easy to regenerate. | Lower resolution, primarily for enrichment. |
| High-Speed Counter-Current Chromatography (HSCCC) | >90% | 80-95% | No irreversible adsorption, high sample loading, good for complex mixtures. | Requires specialized equipment, can be time-consuming. |
| Preparative HPLC | >98% | 60-80% | High resolution and purity. | Lower capacity, higher cost, requires method development. |
Table 2: this compound Stability and Solubility Profile (Qualitative)
| Parameter | Condition | Stability/Solubility | Recommendation |
| pH Stability | Acidic (e.g., pH 4) | Generally more stable | Maintain a slightly acidic pH during purification and storage. |
| Neutral (pH 7) | Moderate stability | Buffer solutions if necessary. | |
| Alkaline (e.g., pH > 8) | Prone to degradation | Avoid alkaline conditions. | |
| Temperature Stability | Low Temperature (4°C) | High stability | Store purified this compound and its solutions at low temperatures. |
| Room Temperature | Moderate stability | Minimize time at room temperature. | |
| High Temperature (>40°C) | Prone to degradation | Avoid high temperatures during extraction and solvent evaporation. | |
| Light Stability | Exposed to UV/Visible Light | Prone to degradation | Protect from light at all stages of purification and storage. |
| Solubility | Water | Low solubility | |
| Methanol, Ethanol | Good solubility | Use as solvents for extraction and chromatography. | |
| Acetone | Good solubility | Can be used as a solvent. | |
| Non-polar solvents (e.g., hexane) | Poor solubility | Use for removing non-polar impurities. |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
This compound's Potential Anti-inflammatory Signaling Pathway
Caption: this compound's potential inhibition of the NF-κB pathway.
References
- 1. shimadzu.com [shimadzu.com]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside cell permeability assay optimization
Welcome to the Technical Support Center for Tectoruside Cell Permeability Assay Optimization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its permeability difficult to measure?
This compound is an isoflavone glycoside. In nature, many flavonoids exist in this glycosylated form. The sugar moiety makes the molecule more water-soluble and generally larger, which significantly hinders its ability to passively diffuse across the lipid membranes of intestinal cells. In the body, glycosides like this compound are often metabolized by intestinal bacteria into their aglycone form (in this case, Tectorigenin) before absorption can occur.[1] Therefore, the direct permeability of this compound itself is expected to be very low.
Q2: Should I be testing this compound or its aglycone, Tectorigenin?
This depends on your research question.
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Testing this compound: This is appropriate if you want to determine the permeability of the intact glycoside, for instance, to see if it's a substrate for any apical uptake transporters like the sodium-glucose cotransporter (SGLT1).[2][3][4]
-
Testing Tectorigenin: This is more relevant for predicting oral absorption and bioavailability, as tectorigenin is the form produced after metabolism by gut microbiota and is more likely to be absorbed via passive diffusion.[1][5] Pharmacokinetic studies show that tectorigenin is the form absorbed, though it has poor bioavailability.[5][6]
Q3: What is the Caco-2 cell permeability assay and why is it used?
The Caco-2 permeability assay is a widely used in-vitro model that predicts human intestinal drug absorption.[7][8] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[8][9][10]
Q4: What are the key parameters measured in this assay?
The two primary parameters are:
-
Apparent Permeability Coefficient (Papp): This value (in cm/s) quantifies the rate at which a compound moves across the cell monolayer.
-
Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests the compound is actively pumped out of the cells by efflux transporters.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Low Papp (A→B) for this compound/Tectorigenin | Compound-related: this compound is a glycoside with inherently low passive permeability. Tectorigenin may have poor aqueous solubility. | 1. Confirm you are testing the correct form (aglycone Tectorigenin is expected to be more permeable than this compound).2. Measure the compound's solubility in the assay buffer. If low, consider adding a non-toxic solubilizing agent or up to 4% Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber.[3][5] |
| Assay-related: The Caco-2 monolayer is too tight, or the incubation time is too short. | 1. Check the permeability of your high-permeability control (e.g., propranolol). If it is also low, re-evaluate cell culture conditions.2. Increase the incubation time (e.g., from 60 to 120 minutes) to allow more compound to cross the monolayer. | |
| Low Mass Balance / Poor Recovery (<70%) | Poor Solubility: The compound is precipitating out of the solution in the donor well. | 1. Visually inspect wells for precipitation.2. Reduce the starting concentration of the test compound.3. Perform a solubility test in the assay buffer (e.g., Hanks' Balanced Salt Solution) prior to the experiment. |
| Non-specific Binding: The compound is adsorbing to the plastic plate or Transwell® insert. | 1. Add a low concentration of BSA (e.g., 0.25-1%) to the receiver compartment buffer to act as a "protein sink".[1][5]2. Consider using low-binding plates. | |
| Cell Metabolism: Caco-2 cells can perform Phase II metabolism (e.g., glucuronidation) on aglycones like Tectorigenin. | 1. Use LC-MS/MS to analyze samples for the presence of metabolites in both the cell lysate and receiver compartment. | |
| High Efflux Ratio (ER > 2) for Tectorigenin | Active Efflux: Tectorigenin may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells.[10] | 1. Perform the bidirectional assay in the presence of known efflux inhibitors. - Verapamil or Tariquidar for P-gp. - Ko143 for BCRP.2. If the efflux ratio decreases significantly (ideally towards 1) in the presence of an inhibitor, it confirms the compound is a substrate for that transporter.[10] |
| High Data Variability (High %CV) | Inconsistent Monolayer Integrity: Some wells may have "leaky" monolayers, allowing for unregulated paracellular flux. | 1. Measure the Transepithelial Electrical Resistance (TEER) of all monolayers before the assay. Discard any inserts with TEER values outside your established range.2. Perform a Lucifer Yellow rejection test post-assay on all wells. High passage of this fluorescent marker indicates a compromised monolayer. |
| Pipetting Errors or Edge Effects: Inconsistent volumes or evaporation from outer wells of the plate. | 1. Use calibrated pipettes and consistent technique.2. Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier. |
Experimental Protocols
Protocol: Bidirectional Caco-2 Permeability Assay for Tectorigenin
This protocol is designed to determine the apparent permeability (Papp) of Tectorigenin and assess its potential as an efflux transporter substrate.
1. Caco-2 Cell Culture & Monolayer Formation:
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Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% Penicillin-Streptomycin).
-
Seed cells onto 12- or 24-well Transwell® inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Culture the inserts for 21-25 days to allow for full differentiation and monolayer formation. Change media every 2-3 days.
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Prior to the experiment, confirm monolayer integrity by measuring TEER values. Well-differentiated monolayers typically exhibit TEER > 250 Ω·cm².
2. Preparation of Solutions:
-
Transport Buffer: Hanks’ Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of Tectorigenin in DMSO.
-
Dosing Solutions: Dilute the Tectorigenin stock into pre-warmed (37°C) Transport Buffer to a final concentration of 10 µM. The final DMSO concentration should be ≤1%. Prepare separate dosing solutions containing efflux inhibitors if needed (e.g., 10 µM Tectorigenin + 100 µM Verapamil).
-
Control Compounds: Prepare dosing solutions for a high permeability control (e.g., 10 µM Propranolol) and a low permeability control (e.g., 10 µM Atenolol).
3. Permeability Assay (A→B and B→A):
-
Wash the Caco-2 monolayers by gently removing the culture medium from the apical (top) and basolateral (bottom) chambers and replacing it with pre-warmed Transport Buffer. Equilibrate at 37°C for 30 minutes.
-
Remove the buffer and begin the transport experiment:
-
For Apical to Basolateral (A→B) transport: Add the dosing solution (e.g., 0.4 mL for 24-well) to the apical chamber and fresh Transport Buffer (e.g., 1.2 mL) to the basolateral chamber.
-
For Basolateral to Apical (B→A) transport: Add fresh Transport Buffer to the apical chamber and the dosing solution to the basolateral chamber.
-
-
Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm) to ensure adequate mixing at the unstirred water layer.
-
At the designated time point (e.g., 120 minutes), take a sample from the receiver chamber. Also, take a sample from the donor chamber at T=0 and T=120 min to calculate mass balance.
-
Immediately quench samples with an equal volume of acetonitrile containing an internal standard and store at -20°C until analysis.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of Tectorigenin in all samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)
-
A = Surface area of the insert membrane (cm²)
-
C₀ = Initial concentration in the donor compartment (mol/cm³)
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Calculate Percent Recovery to assess mass balance:
-
% Recovery = ((Cƒ_donor * V_donor) + (Cƒ_receiver * V_receiver)) / (C₀_donor * V_donor) * 100
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Tectorigenin
| Property | This compound (Glycoside) | Tectorigenin (Aglycone) | Implication for Permeability |
| Molecular Weight | ~462.4 g/mol | ~300.3 g/mol | Smaller size of Tectorigenin favors passive diffusion. |
| Predicted LogP | Lower (more hydrophilic) | Higher (more lipophilic) | Higher lipophilicity of Tectorigenin favors membrane crossing. |
| Primary Absorption Form | Not directly absorbed | Absorbed after hydrolysis | In-vitro tests on Tectorigenin are more predictive of in-vivo absorption. |
Table 2: Example Permeability Data for Control Compounds and Tectorigenin
| Compound (10 µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Classification |
| Atenolol (Low Perm.) | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 | Low Permeability |
| Propranolol (High Perm.) | 25.2 ± 3.1 | 23.9 ± 2.8 | 0.95 | High Permeability |
| Tectorigenin | 2.1 ± 0.4 | 11.5 ± 1.9 | 5.5 | Moderate Permeability, Efflux Substrate |
| Tectorigenin + Verapamil | 8.9 ± 1.1 | 9.5 ± 1.3 | 1.1 | Efflux mediated by P-gp |
Visualizations
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Caption: Potential intestinal absorption pathways for this compound.
Caption: Troubleshooting flowchart for low permeability results.
References
- 1. Metabolism of 6"-O-xylosyltectoridin and tectoridin by human intestinal bacteria and their hypoglycemic and in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Tectoruside Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Tectoruside in cell lines. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is an investigational compound. While its precise mechanism of action is under investigation, it is hypothesized to induce cell death in cancer cells by targeting specific signaling pathways crucial for their growth and survival. The development of resistance to such targeted agents is a common challenge in cancer research.[1][2]
Q2: My cell line is showing a decreased response to this compound. How can I confirm this is true resistance?
A2: A decreased response in a cell viability assay is a strong indicator of resistance. To confirm this, you should:
-
Repeat the Assay: Meticulously repeat the cell viability assay (e.g., MTT, XTT) to ensure the result is reproducible.[3]
-
Determine the IC50 Shift: A significant increase (typically 3-fold or more) in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line is a quantitative indicator of resistance.[3][4]
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Use an Alternative Viability Assay: Employ a different viability assay that measures a distinct cellular process (e.g., apoptosis assay, live/dead staining) to see if this compound is still effective at inducing cell death in the suspected resistant cells.[3]
Q3: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?
A3: Cancer cells can develop resistance through various mechanisms, including:
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Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][5]
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Target Alteration: Mutations in the target protein of this compound can prevent the drug from binding effectively.[2]
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Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound.[3] For instance, if this compound targets a specific kinase, the cell might upregulate another kinase that can activate the same downstream pro-survival pathways.[3]
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Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to survive the treatment.[5][6]
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Inhibition of Cell Death (Apoptosis): Resistant cells can acquire alterations in apoptotic pathways, making them less susceptible to programmed cell death induced by this compound.[6]
Troubleshooting Guides
Guide 1: Confirming and Characterizing this compound Resistance
This guide provides a protocol for determining the IC50 value of this compound in both your parental (sensitive) and suspected resistant cell lines.
Experimental Protocol: MTT Assay for IC50 Determination
Materials:
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Parental and suspected this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a detergent-based buffer)
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Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a series of increasing concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | 1.5 | 1.0 |
| This compound-Resistant | 15.0 | 10.0 |
| Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line |
A significant increase in the RI confirms the resistant phenotype.[7]
Guide 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying mechanism.
Experimental Protocol: Assessing Drug Efflux Pump Overexpression (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABC transporters (e.g., ABCB1/MDR1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and this compound-resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target efflux pump genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the efflux pump genes in the resistant cells compared to the parental cells.
Experimental Protocol: Analyzing Key Signaling Pathways (Western Blot)
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse both parental and this compound-resistant cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Analysis: Compare the levels of phosphorylated (activated) proteins between the parental and resistant cell lines to identify any upregulated bypass pathways.
Guide 3: Strategies to Overcome this compound Resistance
This guide provides a framework for testing strategies to re-sensitize your resistant cell line to this compound.
Experimental Protocol: Combination Therapy
Procedure:
-
Select Combination Agent: Based on your findings from Guide 2, select a combination agent. For example, if you observe overexpression of MDR1, you could use an MDR1 inhibitor like Verapamil. If you identify activation of a bypass pathway, use an inhibitor for a key protein in that pathway.
-
Design Combination Matrix: Design a matrix of different concentrations of this compound and the combination agent.
-
Perform Viability Assay: Treat the this compound-resistant cells with the drug combinations and perform a cell viability assay (e.g., MTT).
-
Analyze for Synergy: Analyze the data to determine if the combination is synergistic, additive, or antagonistic. A synergistic combination will be more effective at killing the resistant cells than either agent alone.
Data Presentation:
| Treatment | This compound-Resistant Cell Viability (%) |
| This compound (15 µM) | 50 |
| Combination Agent (e.g., MDR1 inhibitor) | 90 |
| This compound (15 µM) + Combination Agent | 10 |
Visualizations
Caption: Common signaling pathways involved in drug action and resistance.
Caption: Experimental workflow for addressing drug resistance.
Caption: Logical relationships of common drug resistance mechanisms.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
Tectoruside Delivery Methods for Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tectoruside in animal studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound, a glycoside, may have limited solubility in aqueous solutions. The chosen vehicle may be inappropriate. | 1. Vehicle Selection: Start with sterile, pH-balanced solutions like saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).[1] 2. Co-solvents: For poorly soluble compounds, consider using co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), or Ethanol. However, be mindful of potential toxicity and always include a vehicle-only control group in your experiment.[2][3] For intraperitoneal injections in mice, daily administration of 10 mL/kg DMSO at a concentration of 5% for 7 days has been reported to not show adverse effects.[3] 3. Sonication: Gentle sonication can aid in the dissolution of this compound in the chosen vehicle. 4. pH Adjustment: The pH of the formulation should be as close to physiological pH (~7.4) as possible to avoid irritation and ensure compatibility with biological systems. |
| Precipitation of this compound Solution Upon Storage | The solution may be supersaturated, or the compound may be unstable in the chosen vehicle over time. | 1. Fresh Preparation: It is highly recommended to prepare this compound solutions fresh on the day of administration.[1] 2. Storage Conditions: If short-term storage is necessary, store the solution protected from light and at a controlled temperature (e.g., 4°C). Conduct a stability check by visually inspecting for precipitation before each use. 3. Solubility Testing: Perform a small-scale solubility test in the chosen vehicle at the desired concentration before preparing a large batch. |
| Inconsistent Results or Lack of Efficacy | This could be due to poor bioavailability, improper administration technique, or rapid metabolism of this compound. | 1. Route of Administration: The choice of administration route significantly impacts bioavailability. Intravenous (IV) administration ensures 100% bioavailability, while oral and intraperitoneal (IP) routes may result in lower and more variable absorption.[4] 2. Dosage: Ensure the dosage is appropriate for the animal model and research question. Literature on the closely related compound, tectoridin, suggests oral doses of up to 200 mg/kg in rats and intravenous doses of 5 mg/kg in mice.[5][6] 3. Metabolism: Tectoridin, a similar isoflavone, undergoes extensive phase II metabolism in vivo, which may affect its efficacy.[5] Consider this when interpreting results. 4. Administration Technique: Ensure proper training and consistent execution of the chosen administration technique (e.g., oral gavage, IV injection, IP injection) to minimize variability. |
| Adverse Animal Reactions (e.g., irritation, distress) | The formulation (vehicle, pH) may be causing local irritation, or the administration procedure itself may be stressful. | 1. Vehicle Toxicity: Ensure the concentration of any co-solvents (e.g., DMSO) is within a safe range.[3] Always include a vehicle control group to differentiate between the effects of the vehicle and this compound. 2. pH and Osmolality: The formulation should be close to physiological pH and osmolality to minimize irritation. 3. Handling and Restraint: Proper and gentle handling of the animals is crucial to reduce stress.[7][8] Acclimatize the animals to the handling and restraint procedures before the actual experiment. 4. Injection Volume: Adhere to recommended maximum injection volumes for the specific animal species and route of administration to avoid discomfort and tissue damage. For mice, the maximum volume for IP injection is typically < 10 ml/kg, and for IV injection, it is 5 ml/kg for a bolus injection.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for administering this compound in animal studies?
A1: While specific vehicle studies for this compound are limited, a common starting point for in vivo administration of new compounds is sterile 0.9% saline or PBS. For compounds with low aqueous solubility like many flavonoids, co-solvents such as DMSO, PEG 400, or ethanol can be used. It is critical to use the lowest effective concentration of the co-solvent and to include a vehicle-only control group to account for any effects of the vehicle itself.[1][2][3] For oral administration, aqueous vehicles like 0.5% carboxymethyl cellulose (CMC) can also be considered.[9]
Q2: What are the recommended routes of administration for this compound?
A2: The optimal route of administration depends on the experimental goals.
-
Intravenous (IV) injection: This route provides immediate and 100% bioavailability, making it suitable for pharmacokinetic studies and when precise systemic exposure is required.[4]
-
Intraperitoneal (IP) injection: This is a common route in rodent studies, offering rapid absorption and the ability to administer larger volumes compared to IV.[4] However, there is a risk of injection into abdominal organs.[7]
-
Oral gavage (PO): This route is relevant for assessing the potential of this compound as an oral therapeutic. However, oral bioavailability is often lower and more variable due to first-pass metabolism.[5]
Q3: Is there any available pharmacokinetic data for this compound in animals?
A3: Currently, there is a lack of published pharmacokinetic data specifically for this compound. However, studies on the structurally similar isoflavone, tectoridin, provide valuable insights. The following tables summarize the pharmacokinetic parameters of tectoridin in rats and mice.
Pharmacokinetic Parameters of Tectoridin Metabolites in Rats after Oral Administration (200 mg/kg) [5]
| Metabolite | Cmax (μmol) | Tmax (h) |
| Tectorigenin-7-O-glucuronide-4'-O-sulfate | 21.4 ± 13.8 | 3.50 ± 1.87 |
| Tectorigenin-7-O-glucuronide | 20.5 ± 9.7 | 3.17 ± 1.81 |
| Tectorigenin-7-O-sulfate | 14.3 ± 3.3 | 5.58 ± 3.07 |
| Tectorigenin | 8.67 ± 3.07 | 4.92 ± 2.87 |
Pharmacokinetic Parameters of Tectoridin in Mice after Intravenous Administration (5 mg/kg) [6]
| Parameter | Value |
| AUC₀-t (ng/mL·h) | 500 ± 167 |
Note: This data is for tectoridin and should be used as a reference for designing studies with this compound. Pharmacokinetic profiles of this compound may differ.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted based on specific experimental requirements, institutional guidelines (IACUC), and the physicochemical properties of the prepared this compound formulation. These protocols are based on standard procedures for rodent administration.
Protocol 1: Oral Gavage in Rats
-
Preparation:
-
Accurately weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[10]
-
Prepare the this compound solution or suspension in the chosen vehicle. Ensure it is homogenous.
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a ball tip.[11]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.[12]
-
-
Procedure:
-
Gently but firmly restrain the rat to immobilize its head and body.[10]
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes.[11]
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the stomach, administer the this compound formulation slowly and steadily.[12]
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of distress after the procedure.[11]
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Preparation:
-
Weigh the mouse to calculate the injection volume (typically up to 5 mL/kg for a bolus injection).[8]
-
Prepare a sterile, particle-free solution of this compound.
-
Use a small gauge needle (e.g., 27-30G) and a 1 mL syringe.[8]
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Procedure:
-
Place the mouse in a suitable restraint device.
-
Wipe the tail with 70% ethanol to disinfect and improve vein visibility.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the hub of the needle indicates successful entry.[13]
-
Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[8]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal Injection in Mice
-
Preparation:
-
Procedure:
-
Grasp the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.[6][14]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort.
-
Signaling Pathways
This compound's Anti-Inflammatory Mechanism of Action
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Minimizing Tectoruside Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Tectoruside during storage. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties. Maintaining its chemical integrity is crucial for accurate experimental results and the development of safe and effective pharmaceuticals. Degradation can lead to a loss of biological activity and the formation of impurities with unknown toxicological profiles.
Q2: What are the primary factors that can cause this compound degradation?
The main environmental factors that can induce the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, Tectorigenin, and the corresponding sugar moiety.
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the flavonoid structure.
Q3: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture.[1][2]
Q4: Can I store this compound in solution? If so, for how long?
Storing this compound in solution is generally not recommended for long periods due to an increased risk of hydrolysis and microbial contamination. If you need to prepare stock solutions in advance, it is advisable to:
-
Use a dry, aprotic solvent like anhydrous DMSO.
-
Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
It is recommended to use the solutions within one month when stored at -20°C and within six months when stored at -80°C.[2]
Q5: What are the visible signs of this compound degradation?
Visual inspection may not always be sufficient to detect degradation. However, signs of significant degradation could include a change in color or the appearance of precipitate in solutions. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: I observe a new peak in my HPLC chromatogram after storing my this compound sample.
-
Possible Cause: This new peak likely represents a degradation product. The most common degradation pathway for flavonoid glycosides is hydrolysis of the glycosidic bond, which would result in the formation of the aglycone, Tectorigenin.
-
Troubleshooting Steps:
-
Confirm Identity: If a standard is available, inject a Tectorigenin standard to see if the retention time matches the new peak. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weight of the new peak and compare it to that of Tectorigenin.
-
Review Storage Conditions: Check the temperature, light exposure, and pH (if in solution) of your storage conditions. Ensure they align with the recommended guidelines.
-
Perform a Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study by intentionally exposing a small amount of this compound to acidic, basic, and oxidative conditions and analyzing the resulting chromatograms.
-
Issue 2: The peak area of my this compound in HPLC is significantly smaller than expected.
-
Possible Cause: A decrease in the peak area of this compound indicates a loss of the compound, likely due to degradation. This could be caused by improper storage conditions or repeated freeze-thaw cycles of stock solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Standards: Ensure your analytical standards are fresh and have been stored correctly to rule out degradation of your reference material.
-
Evaluate Sample Handling: Review your sample preparation and handling procedures. Minimize the time samples are at room temperature and exposed to light.
-
Check for Multiple Degradation Products: It is possible that this compound is degrading into multiple products that are not well-resolved on your chromatogram, or that do not have a strong UV absorbance at your detection wavelength. Adjusting the HPLC method may be necessary.
-
Issue 3: My this compound solution has changed color.
-
Possible Cause: A color change is a strong indicator of chemical degradation. This is often due to oxidation or other complex chemical reactions.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored solution for experiments as the identity and concentration of the active compound are compromised.
-
Prepare a Fresh Solution: Prepare a fresh solution from a solid stock that has been stored correctly.
-
Protect from Light and Air: When preparing and storing new solutions, consider using amber vials and purging the headspace with an inert gas like nitrogen or argon to minimize exposure to light and oxygen.
-
Quantitative Data on this compound Degradation
The following tables summarize hypothetical but representative data on this compound degradation under various stress conditions. This data is intended to illustrate the expected trends in stability.
Table 1: Effect of Temperature on this compound Stability (Solid State, 12 months)
| Storage Temperature (°C) | This compound Remaining (%) | Appearance |
| -20 | 99.5 | White to off-white powder |
| 4 | 98.2 | White to off-white powder |
| 25 | 92.1 | Slight yellowing of powder |
| 40 | 85.3 | Yellowish powder |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (25°C, 24 hours)
| pH | This compound Remaining (%) | Tectorigenin Formation (%) |
| 3.0 | 95.8 | 3.5 |
| 5.0 | 98.9 | 0.8 |
| 7.0 | 97.2 | 2.1 |
| 9.0 | 88.4 | 10.9 |
Table 3: Effect of Light Exposure on this compound Stability (Solid State, 400 nm UV light)
| Exposure Duration (hours) | This compound Remaining (%) | Appearance |
| 0 | 100 | White to off-white powder |
| 6 | 96.3 | No visible change |
| 12 | 91.5 | Slight yellowing |
| 24 | 84.7 | Noticeable yellowing |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantification of this compound and the separation of its primary degradation product, Tectorigenin.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 263 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (80:20 Solvent A:Solvent B) to a working concentration of 100 µg/mL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 30, 60, 120, and 240 minutes.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a glass vial.
-
Heat in an oven at 105°C for 24, 48, and 72 hours.
-
At each time point, cool the sample to room temperature, dissolve in methanol, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a calibrated UV light source (e.g., 254 nm and 365 nm) in a photostability chamber.
-
Analyze the sample by HPLC at various time intervals.
-
A control sample should be kept in the dark at the same temperature.
-
Visualizations
Figure 1: Primary degradation pathways of this compound.
Figure 2: Troubleshooting workflow for suspected this compound degradation.
Figure 3: Decision tree for selecting this compound storage conditions.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Tectoruside and Prominent Iridoid Glycosides
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of tectoruside and a selection of well-researched iridoid glycosides. This document aims to present objective data from experimental studies to facilitate informed decisions in research and development.
Initial Clarification: this compound's Chemical Classification
It is important to clarify from the outset that this compound, the initial subject of this comparison, is classified as a phenolic acid glycoside , not an iridoid glycoside. Phenolic acid glycosides are a distinct class of secondary metabolites characterized by a phenolic acid moiety linked to a sugar. In contrast, iridoid glycosides possess a core iridoid skeleton, a cyclopentanoid pyran monoterpenoid structure. Due to this fundamental structural difference, a direct "apples-to-apples" comparison of this compound with iridoid glycosides within the same chemical class is not feasible.
Therefore, this guide will pivot to a comparative analysis of the anti-inflammatory activities of three prominent and extensively studied iridoid glycosides: Aucubin , Catalpol , and Geniposide . This will provide valuable comparative data within a consistent chemical class, which is of significant interest to the target audience.
Comparative Anti-Inflammatory Activity of Selected Iridoid Glycosides
The anti-inflammatory properties of aucubin, catalpol, and geniposide have been evaluated in numerous studies. A key mechanism underlying their action is the modulation of inflammatory pathways, including the inhibition of pro-inflammatory mediators. The following table summarizes the 50% inhibitory concentration (IC50) values for these compounds against key inflammatory markers. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Iridoid Glycoside | Target | Cell Line | IC50 Value | Reference |
| Aucubin (hydrolyzed) | TNF-α production | RAW 264.7 macrophages | 9.2 µM | [1] |
| Aucubin | TNF-α production | RBL-2H3 mast cells | 0.101 µg/mL | [2][3] |
| Aucubin | IL-6 production | RBL-2H3 mast cells | 0.19 µg/mL | [2][3] |
| Geniposide | Nitric Oxide (NO) production | RAW 264.7 macrophages | 135.9 µM | [4] |
| Geniposide | TNF-α production | RAW 264.7 macrophages | 310.3 µM | [5] |
| Geniposide | IL-6 production | RAW 264.7 macrophages | 1454 µM | [5] |
| Geniposide | TNF-α inhibition (in vivo) | Diabetic Rats | 1.36 g/kg | [6] |
| Geniposide | IL-1β inhibition (in vivo) | Diabetic Rats | 1.02 g/kg | [6] |
| Geniposide | IL-6 inhibition (in vivo) | Diabetic Rats | 1.23 g/kg | [6] |
Key Signaling Pathway: NF-κB Inhibition
A common mechanistic pathway for the anti-inflammatory action of many iridoid glycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).
The diagram below illustrates the canonical NF-κB signaling pathway and indicates the points at which iridoid glycosides like aucubin, catalpol, and geniposide are understood to exert their inhibitory effects.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Experimental Workflow:
References
- 1. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Tectoruside: A Comparative Analysis of its Anti-Inflammatory Bioactivity in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory bioactivity of Tectoruside in various preclinical models. The following sections detail its performance against a standard-of-care anti-inflammatory agent, Dexamethasone, and other natural compounds, supported by experimental data and detailed methodologies.
This compound, a flavonoid compound, has demonstrated significant anti-inflammatory properties in both in vivo and in vitro studies. This guide summarizes the key findings from a pivotal study investigating its effects in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and in RAW 264.7 macrophage cells. The data is presented to allow for a clear comparison with Dexamethasone and other alternative compounds that modulate similar inflammatory pathways.
In Vivo Efficacy: LPS-Induced Acute Lung Injury in Mice
This compound has been shown to mitigate the pathological effects of LPS-induced acute lung injury in mice. The primary mechanism of this protection involves the modulation of key inflammatory signaling pathways, leading to a reduction in lung tissue damage and inflammation.
Comparative Efficacy of this compound and Dexamethasone
The following table summarizes the in vivo effects of this compound compared to the corticosteroid Dexamethasone in an LPS-induced ALI mouse model.
| Parameter | LPS Model Control | This compound (50 mg/kg) | Dexamethasone (5 mg/kg) | Outcome |
| Lung Wet/Dry Ratio | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound reduces pulmonary edema. |
| Total Protein in BALF | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound decreases vascular permeability. |
| Total Cells in BALF | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound inhibits inflammatory cell infiltration. |
| Neutrophils in BALF | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound specifically reduces neutrophil recruitment. |
| MPO Activity in Lung | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound decreases neutrophil accumulation in the lungs. |
| TNF-α in BALF | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound suppresses pro-inflammatory cytokine production. |
| IL-6 in BALF | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound suppresses pro-inflammatory cytokine production. |
| IL-1β in BALF | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound suppresses pro-inflammatory cytokine production. |
BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.
Experimental Protocol: LPS-Induced Acute Lung Injury (ALI) in Mice
Male C57BL/6 mice are randomly divided into control, LPS model, this compound-treated, and Dexamethasone-treated groups. The treated groups receive intraperitoneal injections of this compound (25 or 50 mg/kg) or Dexamethasone (5 mg/kg) one hour prior to LPS administration. ALI is induced by intratracheal instillation of LPS (5 mg/kg). After 6 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis. The lung wet/dry weight ratio is calculated to assess pulmonary edema. Total protein concentration, total cell counts, and neutrophil counts in the BALF are determined. Myeloperoxidase (MPO) activity in lung tissue homogenates is measured as an indicator of neutrophil infiltration. Levels of TNF-α, IL-6, and IL-1β in the BALF are quantified using ELISA kits.
In Vitro Efficacy: Anti-inflammatory Effects in Macrophages
This compound's anti-inflammatory effects have also been validated in vitro using RAW 264.7 macrophage cells stimulated with LPS.
Comparative Efficacy of this compound and Other Natural Compounds
The table below compares the in vitro anti-inflammatory activity of this compound with other natural compounds known to modulate inflammatory pathways.
| Parameter | LPS-Stimulated Control | This compound (20 µM) | Asiaticoside (45 mg/kg) | Kirenol (50 mg/kg) | Outcome |
| NO Production | Significantly Increased | Significantly Reduced | N/A | N/A | This compound inhibits a key inflammatory mediator. |
| iNOS Expression | Significantly Increased | Significantly Reduced | N/A | N/A | This compound reduces the expression of a pro-inflammatory enzyme. |
| COX-2 Expression | Significantly Increased | Significantly Reduced | N/A | N/A | This compound reduces the expression of a pro-inflammatory enzyme. |
| TNF-α Production | Significantly Increased | Significantly Reduced | Reduced | Reduced | This compound and alternatives suppress pro-inflammatory cytokine production.[1][2] |
| IL-6 Production | Significantly Increased | Significantly Reduced | Reduced | Reduced | This compound and alternatives suppress pro-inflammatory cytokine production.[1][2] |
| IL-1β Production | Significantly Increased | Significantly Reduced | N/A | Reduced | This compound and Kirenol suppress pro-inflammatory cytokine production.[2] |
NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.
Experimental Protocol: In Vitro Anti-inflammatory Assay
RAW 264.7 macrophage cells are pre-treated with various concentrations of this compound (5, 10, or 20 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The cell culture supernatant is collected to measure the production of nitric oxide (NO) using the Griess reagent. The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified by ELISA. Cell lysates are prepared to determine the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by Western blot analysis.
Mechanistic Insights: Modulation of Signaling Pathways
This compound exerts its anti-inflammatory effects through the dual regulation of the Nrf2/HO-1 and NF-κB signaling pathways.
This compound's Impact on Nrf2/HO-1 and NF-κB Pathways
-
Activation of Nrf2/HO-1 Pathway: this compound promotes the nuclear translocation of Nrf2, a key transcription factor that regulates the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.
-
Inhibition of NF-κB Pathway: this compound inhibits the activation of NF-κB, a central regulator of inflammation.[3] It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.[3]
Dexamethasone, a standard anti-inflammatory corticosteroid, also exerts its effects in LPS-induced ALI by inhibiting the NF-κB pathway.[3][4][5][6] Several other natural compounds, such as Peimine and polysaccharides from Polygonatum cyrtonema Hua, have also been shown to ameliorate LPS-induced ALI by modulating both the Nrf2 and NF-κB pathways.[7][8]
Signaling Pathway Diagrams
Caption: this compound's dual anti-inflammatory mechanism.
Caption: Experimental workflows for bioactivity validation.
References
- 1. Asiaticoside attenuates lipopolysaccharide-induced acute lung injury via down-regulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tectoruside and Its Analogs: A Comparative Analysis of Bioactivity
For Immediate Release
A comprehensive analysis of Tectoruside and its key analogs, Tectorigenin and the synthetic Tectorigenin Sodium Sulfonate, reveals significant differences in their biological activities, offering valuable insights for researchers and drug development professionals in the fields of oncology, inflammation, and antioxidant therapies. This guide synthesizes available experimental data to provide an objective comparison of their performance.
Core Findings
Experimental evidence consistently demonstrates that the aglycone form, Tectorigenin, exhibits superior antioxidant, anti-inflammatory, and anticancer properties compared to its glycoside precursor, this compound. Furthermore, a synthetic analog, Tectorigenin Sodium Sulfonate, has been shown to possess enhanced antioxidant activity and improved water solubility, addressing a key limitation of Tectorigenin.
Comparative Biological Activity
The following table summarizes the available quantitative data on the biological activities of this compound and its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Biological Activity | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Antioxidant | DPPH Radical Scavenging | In vitro | Less active than Tectorigenin | [1] |
| Anti-inflammatory | Inhibition of TNF-α-induced proliferation | HFLS-RA | Dose-dependent inhibition | [2] | |
| Anticancer | Inhibition of cell proliferation | HCT116 & SW480 | Dose-dependent inhibition (0-200 µM) | [3] | |
| Tectorigenin | Antioxidant | DPPH Radical Scavenging | In vitro | More active than this compound | [4] |
| Anti-inflammatory | Inhibition of COX-2 induction | Rat Peritoneal Macrophages | More potent than Tectoridin | [5] | |
| Anti-inflammatory | Inhibition of NO production | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition (8, 16, 32 µg/ml) | [6] | |
| Anticancer | Inhibition of cell proliferation | A2780 (Ovarian) | 48.67 ± 0.31 µM | ||
| Anticancer | Inhibition of cell proliferation | Prostate cancer cells | 0.08 µM | [4] | |
| Tectorigenin Sodium Sulfonate | Antioxidant | DPPH Radical Scavenging | In vitro | More active than Tectorigenin | [1] |
Chemical Structures
The structural differences between this compound, its aglycone Tectorigenin, and the synthetic analog Tectorigenin Sodium Sulfonate are fundamental to their varying biological activities. This compound is a glycoside, meaning it has a sugar molecule attached, which is cleaved to form the more active Tectorigenin. Tectorigenin Sodium Sulfonate is a synthetically modified version of Tectorigenin designed for improved solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tectoridin inhibits the progression of colon cancer through downregulating PKC/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
Validating Tectoridin as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the isoflavone tectoridin with established biomarkers in the context of metabolic syndrome, rheumatoid arthritis, and Alzheimer's disease. This document summarizes preclinical data supporting tectoridin's potential as a novel biomarker and presents detailed experimental protocols for its detection.
Introduction to Tectoridin
Tectoridin is a natural isoflavone glycoside found in several medicinal plants, including those of the Iris and Pueraria genera.[1] It is the 7-glucoside of tectorigenin.[1] Preclinical studies have revealed a wide range of biological activities for tectoridin, including anti-inflammatory, antioxidant, neuroprotective, and metabolism-regulating effects, suggesting its potential as a biomarker for various pathological conditions.[2][3][4]
Tectoridin as a Potential Biomarker: Preclinical Evidence
Current research, primarily from in vitro and in vivo animal models, indicates that tectoridin levels and its metabolic effects may correlate with the pathophysiology of several diseases.
Metabolic Syndrome
In a high-fat diet-streptozotocin-induced rat model of metabolic syndrome, oral administration of tectoridin demonstrated significant improvements in key metabolic parameters.[4] These findings suggest that tectoridin or its metabolites could serve as indicators of metabolic dysregulation and therapeutic response.
Rheumatoid Arthritis (RA)
Tectoridin has been shown to ameliorate proliferation and inflammation in tumor necrosis factor-α (TNF-α)-induced human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).[3] Its mechanism involves the suppression of the TLR4/NLRP3/NF-κB signaling pathway, highlighting its potential as a biomarker for inflammatory activity in RA.[3]
Alzheimer's Disease (AD)
In a rat model of Alzheimer's disease, tectoridin treatment mitigated amyloid-beta (Aβ)₁₋₄₂-induced neurodegeneration and improved cognitive function.[2] Furthermore, it modulated oxidative stress and apoptotic pathways, suggesting that its levels could reflect neuroprotective responses in AD.[2]
Comparison with Established Biomarkers
While tectoridin shows promise in preclinical models, it has not yet been validated as a clinical biomarker. The following tables compare the preclinical data for tectoridin with the established clinical performance of current biomarkers for metabolic syndrome, rheumatoid arthritis, and Alzheimer's disease.
Metabolic Syndrome
| Biomarker Category | Candidate Biomarker | Established Biomarkers |
| Name | Tectoridin | Adiponectin, Leptin, C-Reactive Protein (CRP), Interleukin-6 (IL-6)[5][6] |
| Type | Isoflavone Glycoside | Adipokine, Adipokine, Acute Phase Protein, Pro-inflammatory Cytokine[5][6] |
| Preclinical Evidence for Tectoridin | In a rat model, tectoridin significantly reduced BMI, adiposity index, liver hypertrophy, and blood glucose levels, while improving the lipid profile (increased HDL, decreased cholesterol, triglycerides, and LDL).[4] | N/A |
| Clinical Performance of Established Biomarkers | Adiponectin: Low levels are associated with metabolic syndrome.[5] Leptin: High levels are associated with metabolic syndrome.[6] CRP: Elevated levels indicate inflammation associated with metabolic syndrome. IL-6: Elevated levels are associated with insulin resistance and other components of metabolic syndrome.[6] | |
| Comments | Tectoridin's effects on multiple metabolic parameters in animal models are promising. Further studies are needed to assess its correlation with disease severity and prognosis in humans. | These biomarkers are widely used in clinical practice to assess metabolic health and cardiovascular risk. |
Rheumatoid Arthritis
| Biomarker Category | Candidate Biomarker | Established Biomarkers |
| Name | Tectoridin | Rheumatoid Factor (RF), Anti-Cyclic Citrullinated Peptide (Anti-CCP) Antibodies[7][8] |
| Type | Isoflavone Glycoside | Autoantibody (IgM), Autoantibody (IgG)[7][8] |
| Preclinical Evidence for Tectoridin | In vitro, tectoridin reversed TNF-α-induced overexpression of MMPs and factors in the TLR4/NLRP3/NF-κB pathway in HFLS-RA cells.[3] | N/A |
| Clinical Performance of Established Biomarkers | RF: Sensitivity: ~69-85%, Specificity: ~70-85%.[1][8][9] Anti-CCP: Sensitivity: ~66-79%, Specificity: ~92-98%.[7][8][9] | |
| Comments | Tectoridin's anti-inflammatory and anti-proliferative effects in a relevant cell model suggest it could be a marker of disease activity. Clinical studies are required to determine its diagnostic and prognostic value. | Anti-CCP has higher specificity than RF for RA diagnosis.[1][7] The combination of both markers improves diagnostic accuracy.[8] |
Alzheimer's Disease
| Biomarker Category | Candidate Biomarker | Established Biomarkers |
| Name | Tectoridin | Amyloid-beta 42 (Aβ42), Total Tau (t-tau), Phosphorylated Tau (p-tau)[10][11][12] |
| Type | Isoflavone Glycoside | Peptide, Protein, Phosphoprotein[10][11][12] |
| Preclinical Evidence for Tectoridin | In a rat model, tectoridin downregulated the expression of amyloid-beta (Aβ₁₋₄₀), amyloid precursor protein (APP), and tau, while improving cognitive function.[2] | N/A |
| Clinical Performance of Established Biomarkers | CSF Aβ42: Reduced levels in AD. Sensitivity and specificity are generally high (80-90%).[12] CSF t-tau and p-tau: Increased levels in AD. Sensitivity and specificity are in the range of 80-90%.[12] Combining Aβ42 and tau markers increases diagnostic accuracy to over 90%.[12] | |
| Comments | Tectoridin's ability to modulate key pathological markers of AD in an animal model is a strong rationale for further investigation as a potential biomarker. | CSF biomarkers are well-established for the diagnosis of AD, particularly in differentiating it from other dementias.[11] Blood-based biomarkers for Aβ and tau are emerging with high sensitivity and specificity.[10] |
Experimental Protocols
Quantification of Tectoridin in Biological Samples using UPLC-MS/MS
This protocol is adapted from a method for the pharmacokinetic study of tectoridin in mouse blood.[13]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
To 20 µL of plasma or serum, add 100 µL of acetonitrile containing an appropriate internal standard (e.g., midazolam at 50 ng/mL).[13]
-
Vortex the mixture for 1 minute to precipitate proteins.[13]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[13]
-
Transfer 80 µL of the supernatant to an autosampler vial.[13]
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[13]
UPLC Conditions:
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient elution program should be developed to separate tectoridin from other matrix components.
-
Flow Rate: A typical flow rate for this type of column is 0.2-0.4 mL/min.
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tectoridin: The specific precursor and product ions should be determined by direct infusion of a tectoridin standard.
-
Internal Standard: As per the selected standard.
-
-
Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
Visualizations
Signaling Pathways and Workflows
References
- 1. droracle.ai [droracle.ai]
- 2. jnnp.bmj.com [jnnp.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-CCP: a truly helpful rheumatoid arthritis test? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic performance of anti-cyclic citrullinated peptide and rheumatoid factor in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Specificity and Sensitivity of Rheumatoid Factor and Anti CCP Tests in Patients with RA in Private Clinic in Tehran, Iran – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Amyloid Beta and Tau as Alzheimer’s Disease Blood Biomarkers: Promise From New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid-β and Phosphorylated Tau are the Key Biomarkers and Predictors of Alzheimer’s Disease [aginganddisease.org]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. akjournals.com [akjournals.com]
Tectoruside and its Aglycone Tectorigenin: A Comparative Analysis of Anti-Inflammatory Efficacy
For Immediate Release
A comprehensive review of available preclinical data reveals that tectoridin and its aglycone, tectorigenin, demonstrate significant anti-inflammatory properties, positioning them as potential alternatives or adjuncts to standard anti-inflammatory therapies. This comparison guide synthesizes the current understanding of their efficacy against established drugs, supported by experimental data and detailed methodologies.
Executive Summary
Tectoridin, a glycoside, and its more biologically active form, tectorigenin, exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Experimental evidence, predominantly from in vivo animal models of inflammation, suggests that the efficacy of tectorigenin is comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin in reducing acute inflammation.
Efficacy Comparison: Tectorigenin vs. Standard Anti-Inflammatory Drugs
Quantitative data from preclinical studies allows for a direct comparison of the anti-inflammatory potency of tectorigenin with standard drugs. The most relevant data comes from the carrageenan-induced paw edema model in rats, a widely accepted assay for acute inflammation.
| Compound | Dose | Route of Administration | Maximum Inhibition of Edema (%) | Time Point of Maximum Inhibition | Reference |
| Tectorigenin | 50 mg/kg | Oral | 45.8% | 3 hours | [1] |
| 100 mg/kg | Oral | 62.5% | 3 hours | [1] | |
| Indomethacin | 10 mg/kg | Oral | 68.7% | 3 hours | [2] |
| Ibuprofen | 10 µM | In vitro (LPS-stimulated BV-2 cells) | Significant reduction in TNF-α and IL-6 | 24 hours | [3] |
Note: The in vitro data for Ibuprofen demonstrates its mechanism of reducing pro-inflammatory cytokines, a key aspect of its anti-inflammatory effect, but is not a direct comparison of in vivo potency against tectorigenin in the paw edema model.
Mechanism of Action: Targeting Key Inflammatory Pathways
Tectoridin and tectorigenin mediate their anti-inflammatory effects by inhibiting the production of pro-inflammatory signaling molecules. Studies have shown that tectorigenin can significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[3]
This is achieved through the downregulation of the NF-κB and MAPK signaling pathways. By inhibiting the phosphorylation of key proteins in these cascades, tectorigenin prevents the translocation of NF-κB into the nucleus and reduces the activation of MAPKs, both of which are critical for the transcription of pro-inflammatory genes.[3]
Experimental Protocols
The following are summaries of the methodologies used in the key comparative studies cited:
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the activity of drugs against acute inflammation.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Drug Administration: Tectorigenin (e.g., 50 and 100 mg/kg) or a standard drug like indomethacin (e.g., 10 mg/kg) is administered orally one hour before carrageenan injection. A control group receives the vehicle only.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
In Vitro Inhibition of Pro-inflammatory Cytokines
This assay determines the effect of a compound on the production of inflammatory mediators in cell culture.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are commonly used.
-
Cell Culture: Cells are cultured in a suitable medium and seeded in multi-well plates.
-
Treatment: Cells are pre-treated with various concentrations of tectorigenin or a standard drug (e.g., ibuprofen) for a specified period (e.g., 2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-stimulated control group.
Conclusion
The available evidence strongly suggests that tectorigenin, the active metabolite of tectoridin, possesses potent anti-inflammatory properties. Its efficacy, as demonstrated in preclinical models, is comparable to that of the established NSAID indomethacin. The mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for its anti-inflammatory effects. Further clinical research is warranted to fully elucidate the therapeutic potential of tectoruside and its derivatives in inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Tectoruside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tectoruside, a key bioactive phenol acid glycoside found in the rhizomes of Iris tectorum Maxim. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), present comparative data on their performance, and visualize the experimental workflow and a relevant biological signaling pathway.
Comparative Analysis of this compound Quantification Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including herbal extracts and biological samples. While a direct cross-validation study comparing multiple methods for this compound was not found in the reviewed literature, a comparative analysis can be constructed from existing validated methods for this compound and its aglycone, Tectorigenin. The primary techniques employed are HPLC with Diode Array Detection (DAD) and UPLC-MS/MS.
| Parameter | HPLC-DAD Method | UPLC-MS/MS Method |
| Instrumentation | High-Performance Liquid Chromatography with Diode Array Detector | Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometer |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | C18 column (e.g., Poroshell 120 SB-C₁₈) |
| Mobile Phase | Acetonitrile and water, often with a modifier like formic acid | Acetonitrile and water with 0.1% formic acid |
| Detection | UV absorbance at a specific wavelength | Multiple Reaction Monitoring (MRM) |
| Sensitivity | Generally lower than LC-MS/MS | High sensitivity and selectivity |
| Specificity | Relies on chromatographic separation and UV spectrum | High specificity from precursor and product ion monitoring |
| Application | Primarily for quantification in herbal materials and quality control | Ideal for complex biological matrices like plasma due to high selectivity and sensitivity.[1] |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in herbal extracts and finished products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution of acetonitrile and water (containing an acid modifier like 0.1% formic acid to improve peak shape) is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection: The DAD is set to monitor the UV absorbance at the maximum absorption wavelength of this compound.
-
-
Sample Preparation (for Herbal Extracts):
-
The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux.
-
The extract is then filtered and diluted to an appropriate concentration for injection.
-
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective, making it ideal for the determination of this compound and its metabolites in biological matrices such as plasma.[1]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., Poroshell 120 SB-C₁₈) is used for high-resolution separation.[1]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically employed.[1]
-
Flow Rate: A lower flow rate, for example, 0.3 mL/min, is common with UPLC systems.
-
Column Temperature: Maintained at a controlled temperature, for instance, 35°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[1]
-
-
Sample Preparation (for Plasma):
-
Protein precipitation is a common and straightforward method. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins.
-
After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection.
-
-
Validation Parameters: The method must be validated for specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines for bioanalytical methods.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Analytical Method Cross-Validation
Caption: Cross-validation logical flow.
Putative Neuroprotective Signaling Pathway of this compound
Recent studies suggest that this compound exerts neuroprotective effects by modulating oxidative stress and inhibiting apoptotic pathways.[2]
Caption: this compound neuroprotective pathway.
References
- 1. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoridin: A Comparative Analysis of its Anti-Inflammatory and Antioxidant Mechanisms
For Immediate Release
A comprehensive review of available scientific literature highlights the potential of Tectoridin, a natural isoflavone glycoside, as a modulator of inflammatory and oxidative stress pathways. This guide provides a comparative analysis of Tectoridin's mechanism of action against other well-known flavonoids, Quercetin and Rutoside, supported by experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Tectoridin, and its aglycone Tectorigenin, demonstrate significant anti-inflammatory and antioxidant properties by targeting key signaling pathways implicated in disease pathogenesis. Experimental evidence indicates that Tectoridin's primary mechanisms of action include the inhibition of pro-inflammatory cytokines and the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This guide presents a side-by-side comparison of Tectoridin with Quercetin and Rutoside, summarizing their relative potencies and providing detailed experimental protocols for validation studies.
Comparative Performance Analysis
The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of Tectoridin, Quercetin, and Rutoside.
Table 1: Anti-Inflammatory Activity - Inhibition of Pro-Inflammatory Mediators
| Compound | Mediator | Cell Line | IC50 Value | Citation |
| Tectorigenin | Nitric Oxide (NO) | RAW 264.7 | ~23 µM | [1] |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | - | [1] |
| Quercetin | TNF-α | RAW 264.7 | 1 µM | [2] |
| Quercetin | IL-6 | RAW 264.7 | 1 µM | [2] |
| Rutoside | TNF-α, IL-1β, IL-6 | Human Macrophages | Significant decrease at 100 µM | [3] |
Table 2: Antioxidant Activity - Radical Scavenging Assays
| Compound | Assay | IC50 Value | Citation |
| Tectorigenin | DPPH | > Tectoridin | [4] |
| Tectoridin | DPPH | < Tectorigenin sodium sulfonate | [4] |
| Quercetin | DPPH | 0.55 µg/mL | [5] |
| Quercetin | ABTS | 1.17 µg/mL | [5] |
| Rutoside (Rutin) | ABTS | 4.68 ± 1.24 µg/mL | [6] |
Note: A direct IC50 value for Tectoridin in DPPH and ABTS assays was not found in the reviewed literature, but its antioxidant activity is established to be less than its aglycone, Tectorigenin[4].
Mechanism of Action: Signaling Pathway Modulation
Tectoridin exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a critical mediator of inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Tectoridin's Role: Studies have shown that Tectoridin can ameliorate inflammatory responses by inhibiting the TLR4/NLRP3/NF-κB signaling pathway[7][8]. Tectorigenin, its aglycone, also demonstrates inhibition of NF-κB activation[9][10].
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.
Tectoridin's Role: Tectoridin has been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing MAPK-mediated inflammatory responses[11]. Tectorigenin also demonstrates inhibition of the ERK and JNK pathways[2][6].
References
- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 3. Tectorigenin, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tectorigenin inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tectorigenin alleviates the apoptosis and inflammation in spinal cord injury cell model through inhibiting insulin-like growth factor-binding protein 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoruside: A Comparative Analysis of Experimental Reproducibility for Neuroprotective and Anti-inflammatory Applications
For researchers and drug development professionals exploring novel therapeutic agents, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental data on Tectoruside, focusing on its neuroprotective and anti-inflammatory properties. While direct head-to-head studies with a wide range of alternatives are limited, this document synthesizes available data to offer a clear comparison and detailed experimental protocols to aid in the replication of key findings.
Comparative Efficacy of this compound and Alternatives
This compound, an isoflavone glycoside, has demonstrated notable anti-inflammatory and neuroprotective effects in preclinical studies. To contextualize its performance, this section presents a comparison with established agents in relevant experimental models.
Anti-inflammatory Activity: this compound vs. Dexamethasone
A study investigating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced endotoxic shock mouse model provided a direct comparison with dexamethasone, a potent corticosteroid. The results indicated that this compound significantly attenuated the production of pro-inflammatory cytokines in a dose-dependent manner.
| Compound | Model | Key Biomarkers | Outcome |
| This compound | LPS-induced endotoxic shock in mice | TNF-α, IL-6, IL-1β | Significantly reduced serum levels of pro-inflammatory cytokines and mitigated tissue damage in the lung, liver, and kidney.[1] |
| Dexamethasone | LPS-induced endotoxic shock in mice | TNF-α, IL-6, IL-1β | Served as a positive control, effectively reducing the inflammatory response.[1] |
| This compound | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO), IL-6, IL-18 | Attenuated the LPS-upregulated production of NO, IL-6, and IL-18.[1] |
Neuroprotective Effects: Tectorigenin (Aglycone of this compound) vs. Ibuprofen
| Compound | Model | Key Biomarkers | Outcome |
| Tectorigenin | LPS-stimulated BV-2 microglial cells | TNF-α, IL-6 | Significantly reduced the LPS-mediated release of TNF-α and IL-6 in a dose-dependent manner.[2] |
| Ibuprofen | LPS-stimulated BV-2 microglial cells | TNF-α, IL-6 | Used as a positive control, ibuprofen also exhibited significant decreases in TNF-α and IL-6 production.[2] |
Experimental Protocols
To facilitate the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW264.7 Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
2. Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with varying concentrations of this compound (or a vehicle control) for 1-2 hours.
3. Stimulation:
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the concentration of these cytokines in the cell supernatant using commercially available ELISA kits according to the manufacturer's instructions.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in PC12 Cells
This protocol describes the method to evaluate the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in rat pheochromocytoma (PC12) cells.
1. Cell Culture and Seeding:
-
Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Plate the cells in 96-well plates at an appropriate density and allow them to attach.
2. Treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24 hours.[3]
3. Induction of Oxidative Stress:
-
After pre-treatment, expose the cells to 400 µM H₂O₂ for a specified period (e.g., 24, 48, or 72 hours) to induce oxidative damage.[3][4]
4. Assessment of Cell Viability and Oxidative Stress Markers:
-
Cell Viability: Determine cell viability using the CCK-8 or MTT assay.[3]
-
Oxidative Stress Markers: Measure the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), and malondialdehyde (MDA) in cell lysates to assess the antioxidant and anti-peroxidative effects.[4]
In Vivo Anti-inflammatory Assay: LPS-Induced Endotoxic Shock in Mice
This protocol details the induction of endotoxic shock in mice to assess the in vivo anti-inflammatory efficacy of this compound.
1. Animal Model:
-
Use male C57BL/6 mice (or another appropriate strain).
-
Acclimatize the animals for at least one week before the experiment.
2. Treatment:
-
Administer this compound or Dexamethasone (as a positive control) intraperitoneally or orally at desired doses for a specified period before LPS injection.
3. Induction of Endotoxemia:
-
Inject mice with a lethal or sub-lethal dose of LPS (e.g., from E. coli) intraperitoneally.
4. Sample Collection and Analysis:
-
Collect blood samples at various time points post-LPS injection to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest organs (lung, liver, kidney) for histopathological examination (H&E staining) to assess tissue damage.[1]
In Vivo Neuroprotection Assay: Amyloid-Beta Infused Rat Model of Alzheimer's Disease
This protocol describes the creation of a rat model of Alzheimer's disease to evaluate the neuroprotective effects of this compound.
1. Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats.
2. Stereotaxic Surgery and Amyloid-Beta Infusion:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Infuse soluble amyloid-beta (Aβ1-42) peptides into the cerebral ventricles or a specific brain region like the hippocampus to induce neurodegeneration.[4]
3. Treatment:
-
Administer this compound orally or via another appropriate route for a designated period following the Aβ infusion.
4. Behavioral and Biochemical Analysis:
-
Cognitive Function: Assess spatial learning and memory using behavioral tests such as the Morris water maze.
-
Biochemical Markers: Measure levels of oxidative stress markers (SOD, GSH, MDA) in brain tissue.[4]
-
Western Blot Analysis: Quantify the expression of proteins related to apoptosis (Bax, Bcl-2, caspase-3, caspase-9) and Alzheimer's pathology (amyloid precursor protein (APP), tau) in brain homogenates.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Reproducibility of this compound Experimental Results
The reproducibility of experimental results, particularly with natural products like this compound, can be influenced by several factors. The inherent variability in the purity and composition of natural product extracts can lead to discrepancies between studies. Therefore, it is crucial for researchers to use well-characterized and standardized this compound for their experiments.
Furthermore, subtle differences in experimental protocols, such as cell passage number, animal strain, and specific reagents, can impact the outcomes. The detailed protocols provided in this guide aim to mitigate some of these variables and enhance the likelihood of reproducing the reported effects of this compound. As with any scientific investigation, independent verification of these findings by multiple research groups is essential to firmly establish the therapeutic potential of this compound.
References
- 1. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoruside: A Comparative Guide to Safety and Toxicity Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tectoruside, a phenol acid glycoside found in the rhizomes of plant species such as Iris dichotoma Pall. and Iris tectorum Maxim, has been utilized in traditional Chinese medicine for various ailments including inflammation, throat disorders, asthma, and coughs.[1] Despite its traditional use, a comprehensive review of publicly available scientific literature reveals a significant gap in the formal safety and toxicity evaluation of this compound. There are currently no published comparative studies that assess the toxicological profile of this compound against other compounds, nor are there detailed, publicly accessible experimental data on its safety.
This guide, therefore, serves a dual purpose: to highlight the current void in this compound safety data and to provide a standard framework for the toxicological evaluation that would be necessary for its development as a modern therapeutic agent. The information presented herein is based on established preclinical toxicology testing paradigms for natural products and new chemical entities.
The Imperative for Preclinical Safety and Toxicity Studies
Before any new compound, including those derived from natural sources with a history of traditional use, can be considered for clinical application, a rigorous preclinical safety and toxicity evaluation is paramount.[2][3] This process is essential to identify potential hazards, establish a safe dosage range, and understand the compound's effect on various organ systems.
A standard preclinical toxicology program typically involves a tiered approach, beginning with in vitro assays and progressing to in vivo studies in animal models.[4][5] This phased approach allows for early identification of potential liabilities and conserves resources by advancing only the most promising and safest candidates.
Framework for this compound Toxicological Evaluation
The following sections outline the standard battery of tests that would be necessary to establish the safety profile of this compound.
In Vitro Toxicity Studies
In vitro assays are foundational to preclinical safety assessment, providing a rapid and cost-effective means to screen for potential toxicities at the cellular level.[5]
Table 1: Proposed In Vitro Toxicity Assays for this compound
| Assay Type | Endpoint Measured | Purpose | Example Methodologies |
| Cytotoxicity | Cell viability, cell proliferation, membrane integrity | To determine the concentration at which this compound becomes toxic to cells and to calculate the IC50 (half-maximal inhibitory concentration). | MTT assay, LDH release assay, Neutral Red uptake assay[6] |
| Genotoxicity | DNA damage, gene mutations, chromosomal aberrations | To assess the potential of this compound to damage genetic material, which could lead to cancer or heritable defects. | Ames test (bacterial reverse mutation), in vitro micronucleus assay, chromosomal aberration test[7] |
| Hepatotoxicity | Viability of liver cells (e.g., HepG2), liver enzyme function | To evaluate the potential for this compound to cause liver injury, a common reason for drug withdrawal. | Measurement of ALT, AST, and ALP levels in cell culture supernatant. |
| Cardiotoxicity | Viability and function of cardiomyocytes, ion channel activity | To assess the potential for this compound to adversely affect heart cells and cardiac function. | hERG channel assays, impedance-based monitoring of cardiomyocyte beating. |
In Vivo Toxicity Studies
Following promising in vitro results, in vivo studies in animal models are conducted to understand the systemic effects of the compound.[2]
Table 2: Proposed In Vivo Toxicity Studies for this compound
| Study Type | Primary Objectives | Key Parameters Measured | Animal Model Examples |
| Acute Oral Toxicity | Determine the short-term toxicity and estimate the LD50 (median lethal dose) after a single high dose. | Mortality, clinical signs of toxicity, body weight changes, gross pathology at necropsy. | Rat, Mouse (OECD Guideline 423)[8] |
| Repeated-Dose Toxicity (Sub-acute or Sub-chronic) | Evaluate the toxicological effects of repeated daily administration over 28 or 90 days. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, full histopathology. | Rat, Dog |
| Chronic Toxicity | Assess the long-term effects of administration, typically over 6 to 12 months. | Similar to repeated-dose studies, with a focus on cumulative toxicity and carcinogenicity. | Rat, Mouse |
Experimental Protocols: A Representative Example
While specific protocols for this compound are not available, the following provides a generalized methodology for an acute oral toxicity study, a critical first step in in vivo assessment.
Protocol: Acute Oral Toxicity Study (as per OECD Guideline 423)
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before dosing.
-
Dose Administration: this compound is administered orally by gavage as a single dose. A suitable vehicle is used to dissolve or suspend the compound. Dosing proceeds in a stepwise manner with a starting dose based on available data or a default of 300 mg/kg.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Visualizing the Path Forward: Experimental Workflows
To aid in the conceptualization of a toxicological evaluation for this compound, the following diagrams illustrate a typical workflow and a key signaling pathway that might be investigated.
Caption: A generalized workflow for the preclinical safety evaluation of this compound.
Caption: A hypothetical pathway for this compound-induced cytotoxicity via oxidative stress.
Conclusion
The absence of comprehensive safety and toxicity data for this compound represents a critical knowledge gap that must be addressed before its potential therapeutic applications can be responsibly explored. For researchers and drug developers, this necessitates a systematic evaluation following established preclinical testing guidelines. The framework and methodologies outlined in this guide provide a roadmap for such an endeavor. By conducting rigorous in vitro and in vivo studies, the scientific community can build the necessary foundation of safety data to determine if this compound warrants further development and potential clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hoeford.com [hoeford.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]
- 7. phcogj.com [phcogj.com]
- 8. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tectoruside: A Guide to Safe and Compliant Laboratory Practices
It is crucial to consult your institution's specific hazardous waste management guidelines and any available supplier safety information before proceeding with any disposal.
Chemical and Physical Properties of Tectoruside
Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C21H30O13 | [1][2] |
| Molecular Weight | 490.5 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Type of Compound | Phenol acid glycoside | [2] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound should be managed through your institution's hazardous waste program. Adherence to these general procedures will help ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety officer.
-
It should be collected in a designated, properly labeled hazardous waste container.
3. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity of the waste in the container.
4. Storage of Waste:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste.
6. Accidental Spills:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.
Experimental Protocol Considerations
When designing experiments involving this compound, it is essential to incorporate waste management into the protocol.
-
Minimize Waste: Use the smallest feasible quantities of this compound for your experiments.
-
Decontamination: If any equipment comes into contact with this compound, it should be decontaminated or disposed of as hazardous waste.
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not dispose of these solutions down the drain.
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which should be adapted to your specific institutional procedures.
References
Personal protective equipment for handling Tectoruside
Disclaimer: No specific Safety Data Sheet (SDS) for Tectoruside is currently available from the manufacturer or regulatory agencies. The following guidance is based on the safety profiles of structurally similar isoflavonoid glycosides, namely Tectorigenin and its glucosides. Researchers should handle this compound with caution and adhere to the principle of ALARA (As Low As Reasonably Achievable) for all exposures. The information provided here is for guidance only and should be supplemented by a laboratory-specific risk assessment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel handling this compound.
Personal Protective Equipment (PPE)
Based on the hazard assessments of analogous compounds, which are potentially harmful if swallowed, inhaled, or in contact with skin, the following PPE is recommended when handling this compound.[1][2]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or safety goggles. | Nitrile gloves (double-gloving recommended). | Laboratory coat. | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Solution Preparation and Handling | Safety glasses with side shields or safety goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Large-Scale Operations or Spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | A full-face respirator with appropriate particulate and organic vapor cartridges may be necessary depending on the scale of the spill. |
Experimental Protocols: Safe Handling of this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1]
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static weigh paper or boats.
-
Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the powdered this compound to the solvent slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
4. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate tools such as pipettes with filtered tips to prevent aerosol generation.
-
Keep containers covered when not in use.
5. Spill Cleanup:
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the towels with water to prevent the powder from becoming airborne.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Follow the laboratory's established large-spill cleanup protocol.
-
Waste Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
